Roflupram
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20F2O4 |
|---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3 |
InChI Key |
IXURVUHDDXFYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Origin of Product |
United States |
Foundational & Exploratory
Roflupram's Mechanism of Action in Microglia: An In-depth Technical Guide
Executive Summary
Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, demonstrates potent anti-inflammatory and neuroprotective properties by modulating microglial activity. Its core mechanism involves the inhibition of PDE4, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). This primary action triggers multiple downstream signaling cascades that collectively suppress the neuroinflammatory response. Key pathways activated by this compound include the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt1) axis and the induction of autophagy, which leads to the suppression of the NLRP3 inflammasome. These actions result in a significant reduction of pro-inflammatory cytokine production, inhibition of microglial activation, and protection against neuronal cell death. This document provides a detailed overview of these mechanisms, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Core Mechanism: PDE4 Inhibition and cAMP Elevation
The foundational mechanism of this compound in microglia is the specific inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound causes an increase in intracellular cAMP levels. Cyclic AMP is a critical second messenger that regulates a wide array of cellular functions, including inflammation. The elevation of cAMP is the initiating event for the downstream anti-inflammatory effects of this compound.
Key Downstream Signaling Pathways
The accumulation of intracellular cAMP initiated by this compound triggers several critical anti-inflammatory signaling pathways within microglia.
This compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK) and increases the expression of Sirtuin 1 (Sirt1) in microglia.[1] This pathway is essential for the anti-neuroinflammatory effects of the compound.[1] Activation of the AMPK/Sirt1 axis effectively suppresses the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] The role of this pathway was confirmed in studies where an AMPK inhibitor (Compound C) blocked the effects of this compound, and a Sirt1 inhibitor (EX527) abolished its anti-inflammatory action.[1]
A significant mechanism of this compound is its ability to induce autophagy in microglial cells.[2][3] This is evidenced by an increase in the level of microtubule-associated protein 1 light chain 3 II (LC3-II) and a decrease in the autophagy substrate p62.[2][3] The induction of autophagy directly suppresses the activation of the NLRP3 inflammasome.[2][4] By inhibiting the inflammasome, this compound blocks the conversion of pro-caspase-1 to its active form, cleaved-caspase-1.[2][3] This, in turn, prevents the maturation and release of the potent pro-inflammatory cytokine IL-1β.[2][3][4] This effect has been observed in microglia stimulated with both LPS and β-amyloid.[2][3]
Elevated cAMP levels are known to activate Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). While direct studies on this compound's effect on this specific pathway in microglia are emerging, the activation of CREB is a well-established consequence of PDE4 inhibition.[5][6] Activated CREB functions as a transcription factor that can modulate the expression of genes involved in inflammation and neuronal survival. Treatment with the related PDE4 inhibitor, rolipram, has been shown to increase the expression of both CREB and its phosphorylated active form (pCREB), which is associated with reduced neuroinflammation and improved cognitive outcomes.[5][6]
Summary of Effects on Microglial Function
-
Attenuation of Pro-inflammatory Response: this compound significantly inhibits the activation of microglia, as shown by a decreased expression of the marker Iba1.[1] It robustly suppresses the production and release of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in response to inflammatory stimuli.[1][2][3]
-
Neuroprotection: By suppressing the release of neurotoxic inflammatory mediators from microglia, this compound indirectly protects neurons. In studies using conditioned media from microglia, this compound treatment decreased the apoptosis of neuronal N2a cells.[2][3]
-
Induction of Autophagy: this compound is a potent inducer of autophagy, a cellular process critical for clearing damaged organelles and protein aggregates, which contributes to its anti-inflammatory effects.[2][3]
Quantitative Data Summary
The following tables summarize the observed effects of this compound in various experimental settings.
Table 1: In Vitro Effects of this compound on Microglial Signaling and Function
| Target/Marker | Effect | Model System | Stimulus | Reference |
|---|---|---|---|---|
| Signaling | ||||
| p-AMPK | Increased | BV-2 Cells | LPS | [1] |
| Sirt1 | Increased | BV-2 Cells | LPS | [1] |
| LC3-II | Increased | BV-2 Cells | None | [2][3] |
| p62 | Decreased | BV-2 Cells | None | [2][3] |
| Inflammatory Response | ||||
| IL-6 Expression | Suppressed | BV-2 Cells | LPS | [1] |
| TNF-α Expression | Suppressed | BV-2 Cells | LPS | [1] |
| Iba1 Expression | Decreased | BV-2 & Primary Microglia | LPS | [1] |
| Cleaved-caspase-1 | Blocked | BV-2 Cells | LPS + ATP / Aβ₂₅₋₃₅ | [2][3] |
| Mature IL-1β | Blocked | BV-2 Cells | LPS + ATP / Aβ₂₅₋₃₅ | [2][3] |
| Neuronal Viability |
| Neuronal Apoptosis | Decreased | N2a cells (conditioned media) | Microglia media |[2][3] |
Table 2: In Vivo Effects of this compound
| Outcome Measured | Effect | Animal Model | Reference |
|---|---|---|---|
| IL-1β Production | Suppressed (dose-dependently) | LPS-injected Mice | [2][3] |
| Inflammasome Activation | Reduced | LPS-injected Mice | [2][3] |
| IL-6 & TNF-α Levels | Decreased (cortex & hippocampus) | LPS-challenged Mice | [1] |
| Microglial Activation | Inhibited (cortex & hippocampus) | LPS-challenged Mice | [1] |
| Cognitive Function | Improved | LPS-challenged Mice | [1] |
| Locomotor Recovery | Improved | Spinal Cord Injury (SCI) Mice | [4] |
| Neuronal Death | Reduced | Spinal Cord Injury (SCI) Mice |[4] |
Key Experimental Methodologies
The findings described are based on a range of standard and specialized molecular and cellular biology techniques.
-
Cell Lines: The immortalized murine microglial cell line, BV-2, is commonly used.[1][2][3]
-
Primary Cells: Primary microglial cells are isolated from the cerebral cortices of neonatal mice or rats.[1]
-
Inflammatory Stimuli: To induce a pro-inflammatory state, cells are typically treated with Lipopolysaccharide (LPS, 1 µg/mL) with or without ATP (to activate the inflammasome), or with β-amyloid peptide fragments (e.g., Aβ₂₅₋₃₅).[2][3]
-
Treatment: this compound is added to the cell culture medium at various concentrations, often prior to or concurrently with the inflammatory stimulus.
-
Protocol: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. Membranes are incubated with primary antibodies against target proteins (e.g., LC3, p62, cleaved-caspase-1, p-AMPK, Sirt1, Iba1, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Protocol: Cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with serum. They are then incubated with primary antibodies (e.g., anti-LC3 or anti-Iba1) followed by fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI. Images are captured using a fluorescence or confocal microscope to visualize protein localization and morphology (e.g., LC3 puncta formation).[1][2][3]
-
Protocol: The concentration of cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants or brain tissue homogenates is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Conclusion and Future Directions
This compound mitigates neuroinflammation through a multi-pronged mechanism of action in microglia. By inhibiting PDE4 and elevating cAMP, it activates potent anti-inflammatory pathways, including the AMPK/Sirt1 axis and autophagy-mediated inflammasome suppression. This leads to a marked reduction in the production of harmful inflammatory mediators and subsequent neuroprotection. These findings strongly support the therapeutic potential of this compound for treating neuroinflammatory and neurodegenerative diseases.
Future research should aim to further elucidate the interplay between the different signaling pathways activated by this compound. Investigating its direct effects on microglial phagocytosis, a key function for debris clearance in the brain, would be a valuable next step. Additionally, exploring the impact of this compound on the diverse polarization states of microglia (e.g., M1 vs. M2 phenotypes) could provide deeper insights into its immunomodulatory capabilities.
References
- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Hippocampal CREB by Rolipram Partially Recovers Balance Between TNF-α and IL-10 Levels and Improves Cognitive Deficits in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Hippocampal CREB by Rolipram Partially Recovers Balance Between TNF-α and IL-10 Levels and Improves Cognitive Deficits in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Roflupram: A Technical Guide to a Novel Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roflupram is a selective, orally active, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor currently in preclinical development.[1][2] By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound exhibits potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this compound and other selective PDE4 inhibitors.
Introduction to PDE4 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP. PDE4 enzymes are predominantly expressed in inflammatory and immune cells, as well as in the central nervous system. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This cascade of events ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules.
This compound: Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting PDE4, leading to increased intracellular cAMP levels. This primary mechanism triggers several downstream signaling pathways that contribute to its anti-inflammatory and neuroprotective properties.
Two key pathways have been identified:
-
AMPK/Sirt1 Pathway: this compound has been shown to activate AMP-activated protein kinase (AMPK) and increase the expression of Sirtuin 1 (Sirt1).[3] This pathway is crucial for cellular energy homeostasis and has been implicated in the regulation of inflammation and cellular stress responses.
-
TLR4/NF-κB/NLRP3 Inflammasome Pathway: In the context of neuroinflammation, this compound can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2] This, in turn, suppresses the activation of nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β.[2]
-
Autophagy Induction: this compound has been observed to enhance autophagy in microglial cells.[4] By promoting the degradation of cellular waste and damaged organelles, autophagy can help to resolve inflammation and protect against cellular damage.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related PDE4 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against PDE4
| Compound | Target | IC50 (nM) | Source |
| This compound | Core catalytic domains of human PDE4 | 26.2 | [5] |
| Rolipram | PDE4A | ~3 | [1] |
| PDE4B | ~130 | [1] | |
| PDE4D | ~240 | [1] | |
| Roflumilast | PDE4B | 0.84 | [6] |
| PDE4D | 0.68 | [6] |
Table 2: Pharmacokinetic Parameters of Related PDE4 Inhibitors
| Compound | Species | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Source |
| Rolipram | Human | Oral | 0.5 | 6-8 | 74-77 | [7] |
| Rat | IP | - | - | - | - | |
| Roflumilast | Human | Oral | 1 | ~17 (parent), ~30 (N-oxide metabolite) | ~80 | [8] |
Note: Pharmacokinetic data for this compound is not yet publicly available due to its preclinical stage of development.
Signaling Pathways and Experimental Workflows
PDE4 Signaling Pathway
Caption: Simplified PDE4 signaling pathway.
This compound's Mechanism of Action
References
- 1. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Roflupram in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, a key pathological feature of numerous neurodegenerative and psychiatric disorders, is primarily driven by the activation of resident immune cells in the central nervous system (CNS), namely microglia and astrocytes.[1][2] This activation leads to the production and release of pro-inflammatory cytokines and other mediators that contribute to neuronal damage and dysfunction.[3] Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic agent with potent anti-inflammatory effects in the CNS.[4][5][6] This technical guide provides a comprehensive overview of the role of this compound in mitigating neuroinflammation, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Introduction to this compound and Neuroinflammation
This compound is an orally active and brain-penetrant small molecule that selectively inhibits PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates downstream signaling pathways with profound anti-inflammatory consequences.[7][8] Neuroinflammation is a complex process involving the activation of glial cells and the production of a cascade of inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3] These inflammatory mediators can disrupt neuronal function, impair synaptic plasticity, and ultimately lead to neuronal cell death, contributing to the pathology of diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and spinal cord injury.[7][8][9][10]
Mechanism of Action of this compound in the CNS
This compound exerts its anti-neuroinflammatory effects through a multi-faceted mechanism of action, primarily centered on the modulation of intracellular signaling pathways in microglia and astrocytes.
PDE4 Inhibition and cAMP Elevation
The principal mechanism of this compound is the selective inhibition of PDE4.[6] PDE4 is highly expressed in immune cells, including microglia.[7] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.
Downstream Signaling Pathways
Elevated cAMP levels activate several downstream signaling cascades that collectively suppress the inflammatory response:
-
AMPK/Sirt1 Pathway Activation: this compound has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK) and increase the expression of Sirtuin 1 (Sirt1).[5] This pathway is crucial for cellular energy homeostasis and has been implicated in the regulation of inflammation. Activation of the AMPK/Sirt1 pathway by this compound leads to a reduction in the production of pro-inflammatory cytokines.[5]
-
Suppression of Inflammasome Activation: this compound can suppress the activation of the NLRP3 inflammasome in microglia.[4][9] This is achieved, at least in part, through the induction of autophagy.[4][11] By enhancing autophagy, this compound promotes the clearance of damaged mitochondria and reduces the activation of caspase-1, a key enzyme in the processing and release of mature IL-1β.[4][11]
-
Modulation of NF-κB Signaling: While not explicitly detailed for this compound in the provided search results, PDE4 inhibitors, in general, are known to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory gene expression.[12][13]
-
Blood-Brain Barrier Integrity: Studies on related PDE4 inhibitors like Roflumilast and Rolipram suggest a protective effect on the blood-brain barrier (BBB).[14][15][16] By stabilizing intercellular junctions in endothelial cells, these inhibitors can reduce BBB permeability, thereby limiting the infiltration of peripheral immune cells and inflammatory mediators into the CNS.[14]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the anti-neuroinflammatory effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | Measured Effect | Reference |
| BV-2 microglia | Lipopolysaccharide (LPS) | Not specified | Dose-dependent decrease in nitric oxide (NO) and TNF-α production. IC50 for NO: 311.5 nM; IC50 for TNF-α: 12.2 nM. | [13] |
| BV-2 microglia | LPS + ATP or Aβ25-35 | Not specified | Blocked the conversion of pro-caspase-1 to cleaved-caspase-1 and the production of mature IL-1β. | [4][11] |
| BV-2 microglia | LPS | Not specified | Suppressed the expression of IL-6 and TNF-α. | [5] |
| Primary microglia | LPS | Not specified | Suppressed the expression of IL-6 and TNF-α. | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dosage | Measured Effect | Reference |
| LPS-challenged mice | Not specified | Improved cognition and decreased levels of IL-6 and TNF-α in the cortex and hippocampus. | [5] |
| LPS-injected mice | Not specified | Dose-dependently enhanced autophagy, reduced inflammasome activation, and suppressed IL-1β production. | [4] |
| Spinal Cord Injury (SCI) mice | Not specified | Improved functional recovery of locomotor skills, restrained microglial inflammation via inhibition of the NLRP3 inflammasome, and reduced neuronal death. | [9] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the role of this compound in neuroinflammation.
In Vitro Microglia Activation Assay
-
Cell Culture: Murine microglial cell lines (e.g., BV-2) or primary microglia are cultured in standard media (e.g., DMEM with 10% FBS).[13][17]
-
Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[13][18] In some studies, a co-stimulant like ATP is used to activate the inflammasome.[4]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a certain duration (e.g., 1 hour) before the addition of the inflammatory stimulus.[13]
-
Outcome Measures:
-
Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Nitric Oxide (NO) Production: NO levels in the supernatant are quantified using the Griess reagent assay.[13]
-
Western Blotting: Protein expression levels of key signaling molecules (e.g., phosphorylated AMPK, Sirt1, cleaved-caspase-1) and microglial activation markers (e.g., Iba1) are analyzed by Western blotting.[5]
-
Immunofluorescence: Cellular localization and expression of proteins of interest (e.g., LC3 for autophagy) are visualized using immunofluorescence microscopy.[4]
-
In Vivo Models of Neuroinflammation
-
Animal Models:
-
LPS-induced Neuroinflammation: Mice or rats are administered LPS via intraperitoneal (i.p.) injection to induce a systemic inflammatory response that extends to the CNS.[5][17][18]
-
Spinal Cord Injury (SCI): A contusion or compression injury is surgically induced in the spinal cord of rodents to model traumatic neuroinflammation.[9]
-
-
This compound Administration: this compound is typically administered orally or via i.p. injection at specified doses and time points relative to the inflammatory challenge.[5][9]
-
Outcome Measures:
-
Behavioral Assessments: Cognitive function can be assessed using tests like the Morris water maze, while motor function recovery after SCI is evaluated using scoring systems like the Basso Mouse Scale (BMS).[5][9]
-
Tissue Analysis: Animals are euthanized, and brain or spinal cord tissue is collected for analysis.
-
Cytokine Measurement: Cytokine levels in tissue homogenates are quantified by ELISA or qPCR.[5]
-
Immunohistochemistry/Immunofluorescence: Staining of tissue sections for markers of microglial activation (e.g., Iba1), astrogliosis (e.g., GFAP), and neuronal survival (e.g., NeuN) is performed to assess cellular responses to inflammation and treatment.[19]
-
Western Blotting: Protein expression in tissue lysates is analyzed to confirm the in vivo mechanism of action.[5]
-
-
Visualizing the Molecular and Experimental Landscape
Signaling Pathways and Experimental Workflows
dot
References
- 1. Cytokines in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [repository.tcu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with BBB022A or rolipram stabilizes the blood-brain barrier in experimental autoimmune encephalomyelitis: an additional mechanism for the therapeutic effect of type IV phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blood-Brain Barrier Rescue by Roflumilast After Transient Global Cerebral Ischemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propofol inhibits neuroinflammation and metabolic reprogramming in microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroinflammatory response to experimental stroke is inhibited by eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
Roflupram's Activation of the AMPK/Sirt1 Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, with a specific focus on its role in activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) signaling pathway. This pathway is of significant interest due to its therapeutic potential in neuroinflammatory and metabolic diseases. This document synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows.
Core Mechanism of Action: From PDE4 Inhibition to Gene Expression
This compound is a novel, selective, and brain-penetrant inhibitor of phosphodiesterase 4 (PDE4), with an IC50 of 26.2 nM for the core catalytic domains of human PDE4.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1][2] This elevation in cAMP is a critical initiating event that triggers a cascade of downstream signaling events, culminating in the activation of AMPK and the subsequent upregulation of Sirt1.[1][2][3] This pathway has been shown to be central to the anti-inflammatory and neuroprotective effects of this compound, particularly in the context of neuroinflammation mediated by microglial cells.[1][3]
The activation of the AMPK/Sirt1 axis by this compound has been demonstrated to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both in vitro and in vivo models of lipopolysaccharide (LPS)-induced inflammation.[1] Furthermore, the essential role of this pathway is confirmed by studies using specific inhibitors. The effects of this compound are blocked by the AMPK inhibitor, Compound C, and the Sirt1 inhibitor, EX527, underscoring the dependency of this compound's anti-inflammatory action on the integrity of the AMPK/Sirt1 signaling cascade.[1]
Signaling Pathway and Experimental Workflow Visualization
To elucidate the molecular interactions and experimental processes, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound and related PDE4 inhibitors on the AMPK/Sirt1 pathway and inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglial Cells
| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Control | Undetectable | Undetectable |
| LPS (1 µg/mL) | Markedly Increased | Markedly Increased |
| LPS + this compound (10 µM) | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
Data are qualitative summaries from Li et al., 2021, as specific numerical values were not available in the abstract.[1]
Table 2: Effect of this compound on AMPK and Sirt1 Protein Levels in LPS-stimulated BV-2 Microglial Cells
| Treatment Group | p-AMPK/AMPK Ratio (Fold Change) | Sirt1 Protein Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | ~1.0 | Decreased |
| LPS + this compound (10 µM) | Increased vs. Control and LPS | Increased vs. LPS |
Data are inferred from Western blot representations in related studies.[1][4] this compound induces the phosphorylation of AMPK and the expression of Sirt1.[1]
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the investigation of this compound's effects on the AMPK/Sirt1 pathway.
Cell Culture and Treatment of BV-2 Microglial Cells
This protocol is based on methodologies described for studying neuroinflammation in microglial cell lines.[5][6]
-
Cell Line: BV-2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway activation).
-
Harvest cell lysates for Western blotting or supernatants for ELISA. Fix cells for immunofluorescence.
-
Western Blotting for p-AMPK and Sirt1
This protocol is a composite based on standard Western blotting procedures and specific reagents mentioned in relevant literature.[1][7]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA protein assay.
-
Protocol:
-
Wash treated cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% acrylamide gel) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Rabbit anti-phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology, #2535)
-
Rabbit anti-AMPKα (e.g., Cell Signaling Technology, #2532)
-
Rabbit anti-Sirt1 (e.g., Cell Signaling Technology, #9475)
-
Mouse anti-β-actin (e.g., as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Immunofluorescence for Microglial Activation (Iba1)
This protocol is based on standard immunofluorescence procedures for cultured cells and brain tissue sections, specifically for the microglial marker Iba1.[8][9]
-
Fixation: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization: 0.25% Triton X-100 in PBS.
-
Blocking: 5% Normal Goat Serum in PBS.
-
Protocol for Cultured Cells on Coverslips:
-
Wash treated cells on coverslips with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibody against Iba1 (e.g., rabbit anti-Iba1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides with anti-fade mounting medium.
-
Visualize using a fluorescence microscope.
-
ELISA for IL-6 and TNF-α
This protocol describes a general procedure for sandwich ELISA, as would be performed using commercially available kits.[10][11]
-
Sample: Cell culture supernatants or brain tissue homogenates.
-
Reagents: Commercial ELISA kit for mouse IL-6 or TNF-α.
-
Protocol:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the wells of the antibody-pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µL of Streptavidin-HRP reagent to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the wells four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of IL-6 and TNF-α in the samples by comparison to the standard curve.
-
Conclusion
This compound represents a promising therapeutic agent that exerts its effects through the modulation of the AMPK/Sirt1 signaling pathway. Its ability to increase intracellular cAMP levels through the selective inhibition of PDE4 initiates a cascade that leads to the activation of the cellular energy sensor AMPK and the subsequent upregulation of the deacetylase Sirt1. This pathway is instrumental in mediating the anti-inflammatory effects of this compound, including the suppression of key pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other modulators of this critical signaling network. Further studies are warranted to translate these preclinical findings into clinical applications for neuroinflammatory and metabolic diseases.
References
- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder | Aging [aging-us.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BV2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 7. AMPK regulates energy metabolism through the SIRT1 signaling pathway to improve myocardial hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Roflupram's Suppression of Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the suppression of inflammasome activation by Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound has been identified as a potent suppressor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[1][2][3] The primary mechanism of action involves the induction of autophagy in microglial cells, which in turn leads to the inhibition of inflammasome activation and a subsequent reduction in the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5][6]
As a PDE4 inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP).[7] This elevation in cAMP is associated with the activation of signaling pathways that promote autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[4][5][6] The enhancement of autophagy by this compound has been shown to be crucial for its anti-inflammatory effects, as inhibition of autophagy reverses the suppression of inflammasome activation.[4][6]
The suppression of the NLRP3 inflammasome by this compound occurs through the inhibition of multiple key steps in the activation cascade. This includes a reduction in the conversion of pro-caspase-1 to its active form, cleaved-caspase-1, and a decrease in the production of mature IL-1β.[4][6] Furthermore, treatment with this compound has been observed to decrease the protein levels of NLRP3 and pro-IL-1β.[5]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from key in vitro and in vivo experiments demonstrating the efficacy of this compound in suppressing inflammasome activation.
Table 1: In Vitro Inhibition of Inflammasome Activation in BV-2 Microglial Cells
| Treatment Group | Cleaved Caspase-1 (relative to β-actin) | Mature IL-1β (relative to β-actin) | NLRP3 (relative to β-actin) | Pro-IL-1β (relative to β-actin) |
| Control (Vehicle) | Baseline | Baseline | Baseline | Baseline |
| LPS + ATP | Increased | Increased | Increased | Increased |
| LPS + ATP + this compound | Significantly Reduced | Significantly Reduced | Reduced | Reduced |
| Aβ₂₅₋₃₅ | Increased | Increased | Increased | Increased |
| Aβ₂₅₋₃₅ + this compound | Significantly Reduced | Significantly Reduced | Reduced | Reduced |
Data are represented as qualitative changes based on the findings in the cited literature. For specific quantitative values, please refer to the original publication.[5]
Table 2: In Vivo Suppression of IL-1β Production in LPS-Injected Mice
| Treatment Group | IL-1β Levels in Brain Tissue |
| Control (Saline) | Baseline |
| LPS | Significantly Increased |
| LPS + this compound (dose-dependent) | Dose-dependently Reduced |
Data are represented as qualitative changes based on the findings in the cited literature. For specific quantitative values, please refer to the original publication.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Cell Culture and Treatment
-
Cell Line: BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inflammasome Activation: To activate the NLRP3 inflammasome, cells were primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours, followed by stimulation with ATP (5 mM) for 1 hour or with β-amyloid 25-35 (Aβ₂₅₋₃₅) (20 µM) for 6 hours.
-
This compound Treatment: this compound was added to the cell culture medium at various concentrations 1 hour prior to the addition of LPS.
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against caspase-1, IL-1β, NLRP3, LC3-II, p62, and β-actin overnight at 4°C.
-
Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants or homogenized brain tissues were collected.
-
Assay Procedure: The concentration of mature IL-1β was measured using a commercially available ELISA kit according to the manufacturer's instructions.
Immunofluorescence
-
Cell Fixation and Permeabilization: Cells grown on coverslips were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells were blocked with goat serum and then incubated with a primary antibody against LC3. After washing, cells were incubated with a fluorescently labeled secondary antibody.
-
Imaging: The formation of LC3 puncta, indicative of autophagy, was visualized using a fluorescence microscope.
Animal Studies
-
Animals: C57BL/6 mice were used for in vivo experiments.
-
LPS Challenge: Mice were intraperitoneally injected with LPS (1 mg/kg) to induce systemic inflammation.
-
This compound Administration: this compound was administered orally at different doses 1 hour before the LPS injection.
-
Tissue Collection: Brain tissues were collected for Western blot and ELISA analysis after a specified time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits PDE4, leading to increased cAMP, which induces autophagy and suppresses NLRP3 inflammasome activation.
Caption: Canonical NLRP3 inflammasome activation pathway initiated by PAMPs or DAMPs.
Caption: A streamlined workflow for the detection of specific proteins by Western blot.
This technical guide provides a foundational understanding of how this compound suppresses inflammasome activation. The presented data, protocols, and diagrams are intended to support further research and development in the field of anti-inflammatory therapeutics.
References
- 1. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Roflupram: A Technical Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic candidate for a range of inflammatory conditions, particularly those with a neuroinflammatory component. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates multiple signaling pathways, leading to a potent suppression of pro-inflammatory mediators. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases. A key enzyme family involved in the inflammatory cascade is the phosphodiesterase 4 (PDE4) family, which is predominantly expressed in immune and inflammatory cells.[1] Inhibition of PDE4 elevates intracellular cAMP, a critical second messenger that can suppress the production of a wide array of pro-inflammatory cytokines.[2] this compound is a novel and selective PDE4 inhibitor that has demonstrated significant anti-inflammatory properties in various preclinical models.[3] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current understanding of this compound's anti-inflammatory profile.
Mechanism of Action: A Multi-Pathway Approach
This compound exerts its anti-inflammatory effects through the inhibition of PDE4, leading to an increase in intracellular cAMP. This primary mechanism triggers a cascade of downstream events that collectively suppress inflammatory responses. The key signaling pathways modulated by this compound are detailed below.
AMPK/Sirt1 Pathway Activation
This compound has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) pathway.[3] This pathway is a crucial regulator of cellular energy homeostasis and has been implicated in the control of inflammation. Activation of AMPK and Sirt1 by this compound leads to the inhibition of pro-inflammatory gene expression.[3]
Inhibition of the NLRP3 Inflammasome
The "nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3" (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][5] this compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, thereby reducing the release of mature IL-1β.[5][6]
Induction of Autophagy
Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and it has been shown to play a role in regulating inflammation. This compound treatment enhances autophagy in microglial cells, which contributes to the suppression of inflammasome activation and the subsequent release of IL-1β.[6][7]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | Result | Reference |
| BV-2 Microglia | Lipopolysaccharide (LPS) | TNF-α expression | Dose-dependent | Significant suppression | [3] |
| BV-2 Microglia | Lipopolysaccharide (LPS) | IL-6 expression | Dose-dependent | Significant suppression | [3] |
| BV-2 Microglia | LPS + ATP | IL-1β production | Not specified | Blocked increase | [6] |
| BV-2 Microglia | Aβ25-35 | IL-1β production | Not specified | Blocked increase | [6] |
| Primary Microglia | Knockdown of PDE4B | Inflammasome activation | N/A | Decreased activation | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Treatment | Measured Parameter | Result | Reference |
| Mice | LPS-induced neuroinflammation | Not specified | IL-6 levels (cortex & hippocampus) | Decreased | [3] |
| Mice | LPS-induced neuroinflammation | Not specified | TNF-α levels (cortex & hippocampus) | Decreased | [3] |
| Mice | Spinal Cord Injury (SCI) | Not specified | NLRP3 inflammasome | Inhibition | [4][5] |
| Mice | Spinal Cord Injury (SCI) | Not specified | Caspase-1-dependent IL-1β | Reduction | [4][5] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of this compound.
In Vitro Microglial Cell Assays
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[8]
-
Inflammatory Stimulation: Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[8] In some experiments, a second stimulus like ATP is used to activate the NLRP3 inflammasome.[6]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
-
Western Blotting: To assess the activation of signaling pathways, cell lysates are subjected to SDS-PAGE and transferred to a membrane. Specific antibodies are used to detect proteins of interest, such as phosphorylated AMPK, Sirt1, NLRP3, and cleaved caspase-1.[9][10]
-
Immunofluorescence: To visualize cellular processes like autophagy, cells are fixed, permeabilized, and stained with antibodies against markers like LC3.[7]
In Vivo Animal Models
-
Animal Models: Commonly used models include LPS-induced systemic inflammation in mice to study neuroinflammation and surgical models of spinal cord injury (SCI) in mice or rats.[3][5]
-
This compound Administration: this compound can be administered via various routes, including intraperitoneal injection or oral gavage.
-
Behavioral Assessments: In models like SCI, functional recovery can be assessed using locomotor rating scales (e.g., BBB score).[4]
-
Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., brain, spinal cord) are collected.
-
Homogenization and Cytokine Measurement: Tissues are homogenized, and cytokine levels are measured by ELISA.[3]
-
Immunohistochemistry/Immunofluorescence: Tissue sections are stained with specific antibodies to identify and quantify inflammatory cells (e.g., microglia) and markers of inflammation.[9]
Conclusion
This compound demonstrates potent anti-inflammatory effects in a variety of preclinical models. Its ability to modulate multiple key inflammatory pathways, including the AMPK/Sirt1 pathway, the NLRP3 inflammasome, and autophagy, underscores its potential as a therapeutic agent for a range of inflammatory disorders. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this promising compound. Future studies should focus on elucidating the precise dose-response relationships in different disease models and transitioning these promising preclinical findings into clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rolipram-loaded PgP nanoparticle reduces secondary injury and enhances motor function recovery in a rat moderate contusion SCI model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury | PLOS One [journals.plos.org]
- 5. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phosphodiesterase inhibitor rolipram delivered after a spinal cord lesion promotes axonal regeneration and functional recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Roflupram for Tinnitus and Hippocampal Neuroinflammation: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tinnitus, the phantom perception of sound, is a prevalent and often debilitating condition with limited effective treatments. Emerging evidence points to a strong association between tinnitus pathophysiology and neuroinflammatory processes within the central auditory pathway, including the hippocampus.[1][2][3] This technical guide provides an in-depth analysis of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, as a potential therapeutic agent for tinnitus by targeting hippocampal neuroinflammation. We consolidate preclinical findings, detail experimental methodologies, and visualize the molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction: The Neuroinflammatory Basis of Tinnitus
Tinnitus is increasingly understood not just as a peripheral auditory system failure but as a consequence of complex central nervous system remodeling.[1][4] Cochlear damage, often initiated by noise exposure, can trigger a cascade of events leading to aberrant neuronal activity and plasticity in auditory processing centers.[4][5] A critical component of this central pathology is neuroinflammation, characterized by the activation of microglia—the resident immune cells of the brain—and the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][3][6][7]
The hippocampus, a brain region crucial for memory and learning, has been implicated in the persistence and distress associated with tinnitus. Studies in animal models of noise-induced tinnitus have revealed significant neuroinflammatory responses within the hippocampus.[8] This inflammatory state is believed to contribute to the synaptic imbalance and neuronal hyperactivity that underlie the phantom sound perception.[6][9] Therefore, targeting this neuroinflammatory cascade presents a promising therapeutic strategy.
This compound is a novel, potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates signaling pathways known to have potent anti-inflammatory effects. This whitepaper will explore the specific mechanisms by which this compound mitigates neuroinflammation and its demonstrated efficacy in a preclinical model of tinnitus.
Mechanism of Action: this compound's Anti-Inflammatory Pathways
This compound's therapeutic potential stems from its ability to modulate multiple inflammatory signaling cascades. Its primary action is the inhibition of PDE4, which initiates a series of downstream effects.
The Central Role of the cAMP Pathway
Inhibition of PDE4 by this compound prevents the breakdown of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), which mediate a broad range of cellular responses, including the down-regulation of inflammatory gene expression.
Inhibition of the TLR4/NF-κB/NLRP3 Inflammasome Pathway
A key mechanism for this compound's anti-neuroinflammatory effect in the context of noise-induced tinnitus is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[8] Noise-induced cellular stress can trigger TLR4, leading to the activation of the transcription factor NF-κB. NF-κB then promotes the expression of components of the NLRP3 inflammasome, a multi-protein complex that activates Caspase-1, leading to the maturation and release of the potent pro-inflammatory cytokine IL-1β.[8] this compound has been shown to suppress this entire cascade, reducing microglial activation and subsequent inflammation in the hippocampus.[8]
Preclinical Evidence in a Noise-Induced Tinnitus Model
A pivotal study investigated the effects of this compound in a mouse model of noise-induced tinnitus, focusing specifically on neuroinflammation in the hippocampus.[8] This study provides the most direct evidence to date for this compound's potential in treating tinnitus.
Experimental Workflow
The study followed a structured workflow to induce tinnitus, administer treatment, and assess behavioral and molecular outcomes.
Data Presentation
The following tables summarize the experimental protocol and key findings from the study by Luo et al., as described in the available abstract.[8]
Table 1: Experimental Protocols
| Parameter | Description |
|---|---|
| Animal Model | C57BL/6 mice. |
| Tinnitus Induction | Exposure to 100 dB Sound Pressure Level (SPL) noise for 2 hours. |
| Treatment Groups | 1. Control (No noise exposure) 2. Noise-Exposed + Vehicle 3. Noise-Exposed + this compound |
| Drug Administration | Daily administration for 7 days post-noise exposure. (Route and dosage not specified in abstract). |
| Behavioral Assay | Gap-Prepulse Inhibition of Acoustic Startle (GPIAS) to assess tinnitus-like behavior. |
| Hearing Assessment | Auditory Brainstem Response (ABR) to measure auditory thresholds. |
| Neuroinflammation | Immunohistochemistry and immunofluorescence to assess microglia activation in the hippocampus. |
| Molecular Analysis | qPCR and Western Blot to quantify the mRNA and protein expression of TLR4, NF-κB, NLRP3, Caspase-1, and IL-1β in the hippocampus. |
Table 2: Summary of Quantitative Outcomes (Note: Specific numerical data is not available in the published abstract. Qualitative changes are reported based on the abstract's text.[8])
| Outcome Measure | Control Group | Noise + Vehicle Group | Noise + this compound Group |
| Auditory Threshold (ABR) | Normal | No Significant Difference | No Significant Difference |
| Tinnitus Behavior (GPIAS%) | High (Normal Inhibition) | Significantly Decreased | Increased (Inhibition Restored) |
| Microglia Activation | Low / Resting State | Significantly Increased | Inhibited / Reduced |
| TLR4 Expression | Baseline | Significantly Increased | Significantly Decreased |
| NF-κB Expression | Baseline | Significantly Increased | Significantly Decreased |
| NLRP3 Expression | Baseline | Significantly Increased | Significantly Decreased |
| Caspase-1 Expression | Baseline | Significantly Increased | Significantly Decreased |
| IL-1β Expression | Baseline | Significantly Increased | Significantly Decreased |
The results indicate that noise exposure successfully induced tinnitus-like behavior (decreased GPIAS) and a robust neuroinflammatory response in the hippocampus without causing a permanent threshold shift.[8] Treatment with this compound for 7 days reversed the tinnitus-like behavior and significantly suppressed the expression of all measured components of the TLR4/NF-κB/NLRP3 inflammasome pathway.[8]
Detailed Experimental Methodologies
A clear understanding of the experimental techniques is crucial for interpreting the data and for designing future studies.
-
Noise-Induced Tinnitus Modeling: This is a common method where animals are exposed to high-intensity sound (e.g., 100-116 dB SPL) for a defined period.[8] This exposure can cause cochlear damage and subsequent central auditory system changes that lead to a tinnitus percept, which can then be assessed behaviorally.
-
Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS): This is the standard behavioral test for tinnitus in animals.[2][3] It operates on the principle that a startlingly loud noise will elicit a "startle" reflex. This reflex is normally inhibited if a brief, quiet gap in a continuous background noise precedes the loud pulse. The "filling-in" hypothesis suggests that an animal with tinnitus perceives the phantom sound during the silent gap, which impairs its ability to detect the gap and thus reduces the inhibition of the startle reflex. A lower GPIAS percentage is therefore indicative of tinnitus.[8]
-
Auditory Brainstem Response (ABR): ABR is an electrophysiological test used to assess the integrity of the auditory pathway from the cochlea to the brainstem. Electrodes placed on the scalp record neural activity in response to sound clicks. It is used to determine hearing thresholds and to confirm that behavioral changes are not simply due to profound hearing loss.[8]
-
Immunohistochemistry (IHC) & Immunofluorescence (IF): These techniques are used to visualize the presence and location of specific proteins in tissue sections. In this context, they were used to identify markers of microglial activation (e.g., Iba1) in the hippocampus.[8] Antibodies specific to the target protein are applied to the tissue, and a secondary antibody with a fluorescent tag (for IF) or an enzyme that produces a colored product (for IHC) allows for visualization under a microscope. Activated microglia typically exhibit a change in morphology from a ramified, resting state to an amoeboid, active state.
-
Quantitative PCR (qPCR) and Western Blot: These are molecular biology techniques used to quantify gene and protein expression, respectively.
-
qPCR: Measures the amount of a specific mRNA transcript. It was used to determine the expression levels of genes like Tlr4, Nlrp3, and Il1b.[8]
-
Western Blot: Separates proteins by size and uses antibodies to detect the quantity of a specific protein. It was used to confirm that the changes in gene expression translated to changes in the levels of TLR4, NLRP3, Caspase-1, and IL-1β proteins.[8]
-
Conclusion and Future Perspectives
The preclinical evidence strongly suggests that this compound, a PDE4 inhibitor, effectively mitigates tinnitus and the associated hippocampal neuroinflammation in a noise-induced animal model.[8] Its mechanism of action appears to be the suppression of the TLR4/NF-κB/NLRP3 inflammasome pathway, a key driver of sterile inflammation in the central nervous system.[8]
This presents a compelling case for this compound as a candidate for further drug development for tinnitus. Future research should focus on:
-
Dose-Response Studies: Establishing the optimal therapeutic dose and treatment window.
-
Chronic Tinnitus Models: Evaluating the efficacy of this compound in models that more closely mimic the chronic nature of the condition in humans.
-
Safety and Pharmacokinetics: Thoroughly characterizing the safety profile and how the drug is processed in the body, with a focus on its ability to cross the blood-brain barrier.
-
Clinical Trials: Ultimately, well-designed, randomized, placebo-controlled clinical trials are necessary to determine the safety and efficacy of this compound in human patients suffering from tinnitus.
By targeting the underlying neuroinflammatory processes, this compound represents a rational, mechanism-based therapeutic approach that could potentially offer significant relief to millions affected by tinnitus.
References
- 1. Targeting LPS‑induced Neuroinflammation with Puerarin: Mechanistic Insights into the TLR4/NF-κB/NLRP3/IL-1β Pathway [journals.ekb.eg]
- 2. frontiersin.org [frontiersin.org]
- 3. hearing measurements & behavioral tests (tinnitus, GPIAS, Hyperacusis) - Cilcare [cilcare.com]
- 4. The NLRP3 and NLRP1 inflammasomes are activated in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4 Cross-Talk With NLRP3 Inflammasome and Complement Signaling Pathways in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of Rolupram reducing neuroinflammation in noise induced tinnitus mice through TLR4/NF kB/NLRP3 protein/caspase-1/IL-1 β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Study of NOD-Like Receptors in Common Otological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Autophagic Effects of Roflupram in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflupram is a selective, second-generation phosphodiesterase 4 (PDE4) inhibitor with high affinity for the core catalytic domains of human PDE4, demonstrating an IC50 of 26.2 nM.[1] It is recognized for its ability to penetrate the brain and modulate inflammatory responses.[1][2] Emerging research has highlighted the neuroprotective potential of this compound in various models of neurological and neurodegenerative diseases.[3][4] A key mechanism underlying these protective effects appears to be the modulation of autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.[3][5][6][7]
This technical guide provides an in-depth overview of the current understanding of this compound's effects on autophagy in neuronal and related cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development in this area. While direct studies on this compound in neurons are emerging, much of the mechanistic understanding is also informed by studies on related PDE4 inhibitors and in other CNS cell types like microglia.
Core Mechanism of Action
This compound, as a PDE4 inhibitor, functions by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[4][8] Increased intracellular cAMP levels lead to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9] In the context of neuronal cells, this can influence a wide range of processes including inflammation, synaptic plasticity, and cell survival.[9][10][11]
Recent studies have established a direct link between this compound and the induction of autophagy.[3][5][6] In microglial cells, this compound treatment has been shown to enhance the levels of microtubule-associated protein 1 light chain 3 II (LC3-II), a key marker of autophagosome formation, while decreasing the levels of p62/sequestosome 1 (p62), a substrate of autophagy.[5][6][7] This indicates an active and complete autophagic flux. Furthermore, this compound has been demonstrated to alleviate autophagy defects and reduce motor neuron damage in cellular and animal models of amyotrophic lateral sclerosis (ALS). The neuroprotective effects of this compound in models of Parkinson's disease have also been linked to the activation of lysosomal function.[4]
Quantitative Data on this compound's Effect on Autophagy Markers
The following table summarizes the quantitative effects of this compound on key autophagy markers as reported in the literature. These studies have primarily been conducted in microglial cell lines, which are highly relevant to neuronal health and neuroinflammation, and in motor neuron cell models.
| Cell Type | This compound Concentration | Treatment Duration | Effect on LC3-II | Effect on p62 | Reference |
| BV-2 (microglial cells) | 10 µM | 12 h | Increased protein level | Decreased protein level | [6] |
| NSC34 (motor neuron-like cells) with hSOD1-G93A | Not specified | Not specified | Increased autophagic flow | Reduced SOD1 aggregation | [3] |
| SH-SY5Y (neuroblastoma cells) | 10 µM | Not specified | Enhanced autophagy | Reduced α-synuclein level | [4] |
Proposed Signaling Pathways
The induction of autophagy by this compound in the context of neuronal health is thought to be mediated by several interconnected signaling pathways. As a PDE4 inhibitor, this compound's primary action is to increase intracellular cAMP levels. This increase in cAMP can influence autophagy through both mTOR-dependent and mTOR-independent pathways.
This compound-Mediated Autophagy Induction
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the induction of autophagy. Inhibition of PDE4 by this compound increases cAMP, which in turn activates PKA and AMPK. Activated AMPK can then directly phosphorylate and activate ULK1, a key initiator of autophagy, and also inhibit the mTORC1 complex, a major negative regulator of autophagy.
Experimental Protocols
The following are representative protocols for assessing the effect of this compound on autophagy in neuronal or related cell cultures.
Western Blotting for LC3 and p62
This protocol is designed to quantify the changes in the levels of the autophagy markers LC3-II and p62 following this compound treatment.
Materials:
-
Neuronal or microglial cell line (e.g., SH-SY5Y, BV-2)
-
This compound stock solution
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control (e.g., β-actin). The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.
Immunofluorescence for LC3 Puncta Formation
This protocol allows for the visualization of autophagosome formation within cells by detecting the punctate localization of LC3.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips in a 24-well plate and treat with this compound or vehicle.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% goat serum for 1 hour.
-
Antibody Incubation:
-
Incubate with anti-LC3B primary antibody in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Autophagosome formation is indicated by the presence of distinct, punctate LC3 staining. Quantify the number of LC3 puncta per cell.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on autophagy in neuronal cells.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inducer of autophagy in CNS cell types, which likely contributes to its observed neuroprotective effects. The modulation of autophagy by this compound presents a promising therapeutic strategy for neurodegenerative diseases characterized by protein aggregation and cellular stress.
Future research should focus on:
-
Elucidating the precise molecular mechanisms linking cAMP/PKA/AMPK signaling to autophagy induction in different neuronal subtypes.
-
Investigating the therapeutic potential of this compound in a wider range of neurodegenerative disease models.
-
Conducting in vivo studies to confirm the autophagic effects of this compound in the brain and to assess its impact on disease progression and cognitive outcomes.
This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the autophagic properties of this compound for the treatment of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound alleviates autophagy defects and reduces mutant hSOD1-induced motor neuron damage in cell and mouse models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of rolipram on induction of action potential bursts in central snail neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 11. A study of roflumilast treatment on functional and structural changes in hippocampus in depressed Adult male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Roflupram: A Technical Overview
Abstract
Roflupram is a novel, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor currently in preclinical development. Originating from research at Georgia State University, it has demonstrated significant potential in models of neuroinflammation and neurodegenerative diseases.[1] By inhibiting PDE4, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates downstream signaling pathways that play critical roles in inflammation and cellular homeostasis. This technical guide provides an in-depth summary of the discovery, mechanism of action, pharmacological profile, and preclinical findings for this compound, intended for researchers and professionals in the field of drug development.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling, primarily through its hydrolysis of cAMP. Elevated cAMP levels have anti-inflammatory and neuroprotective effects, making PDE4 a compelling target for therapeutic intervention in a range of disorders, including chronic obstructive pulmonary disease (COPD), and various neurological and psychiatric conditions. This compound (ROF) has emerged as a promising next-generation PDE4 inhibitor, designed for oral activity and central nervous system penetration.[2] Preclinical studies have highlighted its ability to suppress the production of pro-inflammatory factors and reverse cognitive deficits in animal models, suggesting its potential utility in treating inflammation-associated diseases in the brain.[2][3][4]
Chemical Synthesis
While the specific, proprietary synthesis route for this compound is not publicly disclosed, the synthesis of related pyrrolidone-based PDE4 inhibitors, such as the prototype Rolipram, provides a representative framework. A notable approach is the multistep continuous-flow synthesis, which offers advantages in productivity, safety, and reproducibility over traditional batch systems.[5] This method utilizes columns packed with heterogeneous catalysts to perform successive chemical transformations without the need to isolate intermediates. For example, the synthesis of (R)-rolipram can be achieved by passing commercially available starting materials through a series of four columns containing both achiral and chiral heterogeneous catalysts to perform an eight-step transformation.[5] This demonstrates a viable and scalable manufacturing process for this class of compounds.[5]
Mechanism of Action
Primary Mechanism: PDE4 Inhibition
This compound's primary mechanism of action is the selective inhibition of the PDE4 enzyme. PDE4 metabolizes cAMP to the inactive AMP. By inhibiting PDE4, this compound increases intracellular concentrations of cAMP, leading to the activation of downstream effectors such as Protein Kinase A (PKA). Activated PKA then phosphorylates various substrates, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in synaptic plasticity, neurogenesis, and inflammation reduction.[6]
Modulation of Anti-Neuroinflammatory Pathways
Recent research has elucidated additional mechanisms through which this compound exerts its anti-inflammatory effects, particularly in microglia, the primary immune cells of the brain.
-
AMPK/Sirt1 Pathway Activation: this compound has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK) and increase the expression of Sirtuin 1 (Sirt1) in microglial cells.[7] The AMPK/Sirt1 pathway is a key regulator of cellular energy homeostasis and inflammation. Activation of this pathway by this compound leads to the suppression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli such as lipopolysaccharide (LPS).[7]
-
Autophagy-Mediated Inflammasome Suppression: this compound enhances autophagy in microglial cells, a cellular process for degrading and recycling damaged components.[4] This induction of autophagy suppresses the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and release of the potent pro-inflammatory cytokine IL-1β.[3][4] By blocking inflammasome activity, this compound reduces neuroinflammation.[3]
Pharmacological Profile
Pharmacodynamics
This compound is a potent inhibitor of PDE4. While comprehensive selectivity data across all PDE families and PDE4 subtypes are not yet publicly available, its potency against the core catalytic domain of human PDE4 has been established.
Table 1: In Vitro Potency of this compound against PDE4
| Target | Assay Condition | IC₅₀ (nM) | Reference |
|---|
| Human PDE4 (core catalytic domains) | N/A | 26.2 |[2] |
For context, the selectivity of PDE4 inhibitors across the four subtypes (PDE4A, 4B, 4C, 4D) is a critical factor for the therapeutic window, as different subtypes are associated with therapeutic effects versus side effects like emesis. The profile of a well-characterized PDE4 inhibitor, Roflumilast, is provided as an example.
Table 2: Example PDE4 Subtype Selectivity Profile of Roflumilast
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| PDE4A | >1000 | [8] |
| PDE4B | 0.84 | [8] |
| PDE4C | >1000 | [8] |
| PDE4D | 0.68 |[8] |
Pharmacokinetics
As this compound is in the preclinical stage, detailed pharmacokinetic parameters in humans have not been determined. It is described as an orally active and brain-penetrant compound.[2] To provide context for this class of drugs, the pharmacokinetic parameters for the related compounds Rolipram and Roflumilast are summarized below.
Table 3: Example Pharmacokinetic Parameters of Representative PDE4 Inhibitors
| Compound | Species | Dose | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| Rolipram | Human | 1 mg (oral) | 0.5 | 16 | N/A | ~75 | [9] |
| Roflumilast | Human | 0.5 mg (oral) | ~1.0 | ~10.4 | ~458 | ~80 | [10] |
| Roflumilast N-oxide (active metabolite) | Human | 0.5 mg (oral) | ~8.0 | ~35.4 | ~1410 | N/A |[10] |
Preclinical Development
This compound's therapeutic potential has been evaluated in several in vitro and in vivo models, primarily focusing on its anti-neuroinflammatory properties.
Table 4: Summary of Key Preclinical Studies on this compound
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| In Vitro | |||
| LPS-stimulated BV-2 microglia | This compound | Suppressed expression of IL-6 and TNF-α; Inhibited microglial activation (decreased Iba1); Induced phosphorylation of AMPK and expression of Sirt1. | [7] |
| LPS + ATP-stimulated BV-2 microglia | This compound | Blocked conversion of pro-caspase-1 to cleaved-caspase-1; Reduced production of mature IL-1β; Enhanced autophagy markers (LC3-II). | [4] |
| In Vivo | |||
| LPS-challenged mice | This compound | Improved cognitive deficits; Decreased IL-6 and TNF-α levels in the cortex and hippocampus. | [7] |
| LPS-injected mice | This compound | Dose-dependently enhanced autophagy and reduced inflammasome activation in the brain. | [4] |
| Mouse model of Amyotrophic Lateral Sclerosis (hSOD1-G93A) | This compound | Delayed disease onset and prolonged survival; Protected motor neurons and reduced SOD1 aggregation via activation of the AMPK/ULK1 signaling pathway. | N/A |
| Mouse model of Spinal Cord Injury (SCI) | this compound | Improved functional recovery; Reduced neuronal death and tissue loss; Restrained microglial inflammation by inhibiting the NLRP3 inflammasome. | N/A |
Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This protocol describes a representative method for assessing PDE4 inhibition using a homogeneous fluorescence polarization (FP) assay, a common technique in high-throughput screening.
-
Principle: The assay measures the activity of PDE4 in hydrolyzing a fluorescein-labeled cAMP substrate (cAMP-FAM). When hydrolyzed, the resulting AMP-FAM is captured by a specific phosphate-binding agent, forming a large complex. This slows the molecular rotation of the fluorophore, increasing the polarization of emitted light.[11]
-
Reagents: Purified recombinant human PDE4B1, cAMP-FAM substrate, PDE assay buffer, Binding Agent, test compound (this compound), and a positive control inhibitor (e.g., Rolipram).
-
Procedure:
-
Prepare serial dilutions of this compound in PDE assay buffer containing a final DMSO concentration ≤1%.
-
In a 384-well plate, add 5 µL of diluted this compound or control to appropriate wells.
-
Add 10 µL of diluted PDE4 enzyme to all wells except the "Blank" control.
-
Initiate the reaction by adding 10 µL of 2µM cAMP-FAM substrate to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 100 µL of diluted Binding Agent to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Detection: Read the fluorescence polarization on a microplate reader (Excitation: 470 nm, Emission: 528 nm).[11]
-
Analysis: Subtract the blank values and calculate the percent inhibition for each this compound concentration relative to the positive (no enzyme) and negative (vehicle) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
LPS-Induced Neuroinflammation Murine Model
This protocol outlines a common in vivo model to assess the anti-neuroinflammatory effects of test compounds.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week prior to the experiment.
-
Groups: Animals are randomly assigned to groups (n=6-10 per group):
-
Vehicle Control (Saline)
-
LPS Control (Vehicle + LPS)
-
This compound Treatment (this compound + LPS)
-
-
Procedure:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle intraperitoneally (i.p.) once daily for 3-4 consecutive days.[1]
-
On the final day of treatment, 2-3 hours after the last dose of this compound, inject mice i.p. with Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 0.33 mg/kg.[1][12] The vehicle control group receives a saline injection instead of LPS.
-
3-24 hours post-LPS injection, assess behavioral changes (e.g., locomotor activity in an open field test) to confirm sickness behavior.[12]
-
-
Tissue Collection & Analysis:
-
Following behavioral tests, euthanize mice via CO₂ asphyxiation.
-
Collect blood via cardiac puncture for plasma cytokine analysis (ELISA).
-
Perfuse animals with ice-cold PBS, and carefully dissect the brain. Isolate the hippocampus and cerebral cortex for subsequent analysis.
-
Process tissue for Western blot (protein expression), qPCR (gene expression), or immunohistochemistry (cellular markers).
-
Western Blot Analysis for p-AMPK and Sirt1
This protocol details the detection of key proteins in brain tissue lysates from the in vivo study.
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus) in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.[13]
-
Electrophoresis: Denature 30-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-PAGE gel.[14]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking & Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[15]
-
Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (1:5,000 - 1:20,000) for 1 hour at room temperature.[13][14]
-
Wash the membrane again three times in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
-
Analysis: Quantify band density using software like ImageJ. Normalize the expression of target proteins to the loading control (β-actin).
Clinical Status
This compound is currently in the preclinical stage of development.[1] No clinical trials have been initiated to date. Its strong performance in animal models of neuroinflammation and neurodegeneration warrants further investigation and progression towards investigational new drug (IND)-enabling studies.
Conclusion
This compound is a potent, selective, and orally active PDE4 inhibitor with significant promise as a therapeutic agent for neurological disorders underpinned by inflammation. Its multifaceted mechanism of action, which includes not only the canonical cAMP-PKA-CREB pathway but also the activation of the protective AMPK/Sirt1 axis and suppression of the NLRP3 inflammasome, positions it as a compelling candidate for further development. The robust preclinical data, particularly in models of neuroinflammation, provide a strong rationale for advancing this compound into clinical trials to evaluate its safety and efficacy in human diseases.
References
- 1. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 4. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 13. origene.com [origene.com]
- 14. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Roflupram in Spinal Cord Injury Research: A Technical Guide to its Mechanism, Experimental Validation, and Therapeutic Potential
Abstract: Spinal cord injury (SCI) triggers a complex pathophysiological cascade, leading to devastating and permanent neurological deficits. A key event in the secondary injury phase is the significant reduction of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger for neuronal survival and axonal growth.[1][2] Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, presents a promising therapeutic strategy by preventing cAMP degradation.[3][4] Preclinical research demonstrates that this compound and its analogs protect against secondary cell death, modulate neuroinflammation, increase white matter sparing, and promote functional recovery in animal models of SCI.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes quantitative data from key preclinical studies, details common experimental protocols, and explores its potential for clinical translation for researchers, scientists, and drug development professionals.
Introduction to this compound and its Target: PDE4
Following the primary mechanical trauma in SCI, a secondary injury cascade is initiated, characterized by ischemia, excitotoxicity, inflammation, and apoptosis, which expands the lesion and exacerbates functional loss.[5] A hallmark of this secondary phase is a dramatic drop in cAMP levels.[1] This reduction impairs the intrinsic capacity of neurons to survive and regenerate. Elevating cAMP levels is therefore a key therapeutic goal.[2][7]
Cyclic AMP levels are tightly regulated by phosphodiesterases (PDEs), enzymes that catalyze its hydrolysis.[1][8] The PDE4 family is the most predominantly expressed cAMP-specific PDE in neural and immune cells, making it an attractive therapeutic target.[9] this compound is a selective PDE4 inhibitor that can cross the blood-brain barrier, allowing it to effectively target the central nervous system after systemic administration.[3][5][7] By inhibiting PDE4, this compound elevates intracellular cAMP, thereby activating downstream pathways crucial for neuroprotection and neuroregeneration.
Mechanism of Action: Key Signaling Pathways
This compound's therapeutic effects in SCI are mediated through the elevation of cAMP, which subsequently activates several critical downstream signaling pathways.
Neuroprotective and Axon Growth Pathways
Increased cAMP levels directly engage two primary effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (EPAC) pathway.
-
cAMP-PKA-CREB Pathway: cAMP binds to and activates PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, neuroprotection, and axonal growth.[8][10]
-
cAMP-EPAC-ERK Pathway: cAMP can also activate EPAC, which in turn stimulates the Extracellular signal-regulated kinase (ERK) signaling pathway.[11][12] The ERK pathway is vital for promoting synaptic plasticity and neurite outgrowth.[2][13]
These pathways collectively help to overcome the inhibitory environment created by myelin-associated inhibitors (like MAG) and chondroitin sulfate proteoglycans (CSPGs) after injury, thereby promoting axonal regeneration.[10][14][15]
Modulation of Neuroinflammation
Neuroinflammation is a major contributor to secondary injury. This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways in microglia and other immune cells.
-
Inhibition of Pro-inflammatory Cytokines: Through the PKA/CREB pathway and inhibition of the NF-κB pathway, this compound suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][13][15]
-
NLRP3 Inflammasome Inhibition: this compound has been shown to restrain microglial inflammation by inhibiting the NLRP3 inflammasome and reducing the production of caspase-1-dependent IL-1β, potentially via the AMPK signaling pathway.[3]
-
Promotion of Anti-inflammatory Cytokines: Treatment with this compound analogs can prevent post-injury reductions in the anti-inflammatory cytokine IL-10.[9]
Preclinical Evidence: Summary of Quantitative Data
Numerous preclinical studies using rodent models of SCI have demonstrated the therapeutic efficacy of this compound and its analog, Rolipram. The following tables summarize key quantitative findings from this body of research.
Table 1: Effects of this compound/Rolipram on Locomotor Recovery
| Study | Animal Model | This compound/Rolipram Dose & Administration | Assessment Method | Key Results | Citation(s) |
|---|---|---|---|---|---|
| Costa et al., 2013 | Rat, T10 Contusion | Rolipram (dose not specified), continuous s.c. for 2 weeks | BBB Score, Beam Walk | Significant improvement in BBB scores starting at 7 days post-injury; improved beam walking ability. | [7][16] |
| Schaal et al., 2012 | Rat, Thoracic Contusion | Rolipram 1.0 mg/kg, i.v. daily for 2 weeks | BBB Score | Significant improvement in locomotor function. | [1][9] |
| Pearse et al., 2004 | Rat, C3/4 Hemisection | Rolipram 0.4 µmol/kg/hr, s.c. for 10 days (starting 2 weeks post-injury) | Forelimb Paw Placement | Significant decrease in dorsal paw contacts (impaired limb) from 75% to 35%. | [10] |
| Koopmans et al., 2009 | Rat, Contusion | Rolipram + Thalidomide (single i.p. admin) | BBB Score | Significant improvement of 2.6 points on the BBB scale by 6 weeks. |[17] |
Table 2: Neuroprotective and Axon-Sparing Effects of this compound/Rolipram
| Study | Animal Model | This compound/Rolipram Dose & Administration | Outcome Measured | Key Results | Citation(s) |
|---|---|---|---|---|---|
| Costa et al., 2013 | Rat, T10 Contusion | Rolipram, continuous s.c. for 2 weeks | White Matter Sparing | Significantly higher spared white matter compared to control; no difference in lesion volume. | [7][16] |
| Schaal et al., 2012 | Rat, Thoracic Contusion | Rolipram 1.0 mg/kg, i.v. daily for 2 weeks | Neuronal & Oligodendrocyte Survival, Axon Preservation | Optimal preservation of neurons, oligodendrocytes, and central myelinated axons. | [1][9][18] |
| Pearse et al., 2004 | Rat, C3/4 Hemisection | Rolipram 0.4 µmol/kg/hr, s.c. for 10 days | Axonal Regrowth, Glial Scar | Increased serotonergic fibers in embryonic transplant; significant decrease in GFAP expression (reduced scarring). | [10] |
| Whitaker et al., 2008 | Rat, Contusion | Rolipram 0.5 mg/kg/day, s.c. via mini-pump | Oligodendrocyte Sparing | Increased sparing of oligodendrocytes at 24 and 72 hours post-injury. |[13] |
Table 3: Anti-inflammatory Effects of this compound/Rolipram
| Study | Animal Model | This compound/Rolipram Dose & Administration | Biomarker | Key Results | Citation(s) |
|---|---|---|---|---|---|
| Chen et al., 2023 | Mouse, SCI | This compound (dose not specified) | NLRP3 Inflammasome, IL-1β | Inhibited NLRP3 inflammasome and reduced caspase-1-dependent IL-1β. | [3] |
| Schaal et al., 2012 | Rat, Thoracic Contusion | Rolipram 1.0 mg/kg, i.v. daily for 2 weeks | Cytokines, Immune Cells | Abrogated SCI-induced PDE4B1/A5 production, reduced MCP-1 expression and immune cell infiltration, prevented IL-10 reduction. | [9] |
| Koopmans et al., 2009 | Rat, Contusion | Rolipram + Thalidomide (single i.p. admin) | TNF-α, IL-1β | Attenuated production of TNF-α and IL-1β. | [17] |
| Ghavanini et al., 2013 | Rat, Contusion | Rolipram 0.5 mg/kg/day, s.c. for 1 week | TNF-α | Reduced production of TNF-α at 3 and 6 hours post-injury. |[13] |
Experimental Protocols in this compound SCI Research
Reproducible and standardized protocols are critical for evaluating the therapeutic potential of compounds like this compound. The majority of preclinical studies have been conducted in rodent models.[19][20]
Animal Models of Spinal Cord Injury
-
Contusion Injury: This is the most common model, mimicking human SCI. It is typically induced using a computer-controlled impactor device (e.g., MASCIS impactor) that drops a specific weight from a set height onto the exposed dura of the spinal cord (commonly at the thoracic level, T9 or T10).[21] This creates a reproducible lesion with a necrotic core and a penumbra of secondary injury.[19]
-
Compression Injury: This model involves applying a sustained force to the spinal cord, often using calibrated forceps or a modified aneurysm clip, to induce injury.[22]
-
Transection/Hemisection Injury: This model involves the surgical cutting of the spinal cord, either partially (hemisection) or completely. It is particularly useful for studying axonal regeneration across a defined lesion.[10][19]
This compound Administration Protocols
-
Dosing and Vehicle: Doses in rat studies have ranged from 0.1 mg/kg to over 3 mg/kg.[1][13][18] this compound/Rolipram is often dissolved in a vehicle such as 10% ethanol or DMSO.[1][16]
-
Route of Administration: Studies have utilized intravenous (i.v.), subcutaneous (s.c.), intraperitoneal (i.p.), and oral administration routes.[1][9] Continuous subcutaneous delivery via implanted mini-osmotic pumps is also common for maintaining steady drug levels.[13][16]
-
Therapeutic Window: Administration is often initiated shortly after injury (e.g., 1-2 hours) to target the acute secondary injury cascade. Studies have shown that the protective effects can be observed even when administration is delayed up to 48 hours post-injury.[1][9][18] Treatment duration typically ranges from 10 days to several weeks.[10][16]
Behavioral Analysis
-
Basso, Beattie, and Bresnahan (BBB) Locomotor Recovery Scale: This is a 21-point observational scale used to assess hindlimb locomotor function in rats.[7][16] It evaluates joint movement, paw placement, coordination, and trunk stability. Scores are typically recorded weekly post-SCI.
-
Beam Walk Test: This test assesses fine motor control and coordination by requiring the animal to traverse a narrow, elevated beam. The ability to cross the beam and the number of foot slips are recorded.[7][16]
-
Grid Walking Test: This test quantifies sensorimotor deficits by analyzing footfall errors as the animal walks across a grid with openings.[13]
Histological and Molecular Quantification
-
Immunohistochemistry (IHC): Following a survival period, spinal cord tissue is harvested, sectioned, and stained with antibodies to identify and quantify specific cell types and structures. Common markers include NeuN (neurons), APC-CC1 (mature oligodendrocytes), GFAP (astrocytes, to assess glial scarring), and ED1/CD68 (activated microglia/macrophages).[1][10]
-
Stereology: This is an unbiased, quantitative method used to estimate the total number of cells (e.g., surviving neurons) or the volume of structures (e.g., spared white matter) within a defined region of the spinal cord.[7][9][16]
-
Western Blotting and ELISA: These techniques are used to quantify the expression levels of specific proteins (e.g., PDE4 isoforms, signaling molecules) and the concentration of cytokines (e.g., TNF-α, IL-10) in spinal cord tissue lysates, respectively.[9]
References
- 1. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing Spinal Cord Repair: The Role of cAMP-Specific PDE Inhibition in Attenuating Neuroinflammation and Boosting Regeneration after Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rolipram-Loaded Polymeric Micelle Nanoparticle Reduces Secondary Injury after Rat Compression Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rolipram promotes functional recovery after contusive thoracic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury | PLOS One [journals.plos.org]
- 10. The phosphodiesterase inhibitor rolipram delivered after a spinal cord lesion promotes axonal regeneration and functional recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The phosphodiesterase inhibitor rolipram delivered after a spinal cord lesion promotes axonal regeneration and functional recovery [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researcherslinks.com [researcherslinks.com]
Methodological & Application
Roflupram: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roflupram is a selective, orally active, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor with a demonstrated potential in preclinical studies for the treatment of neuroinflammatory and neurodegenerative conditions.[1] As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 is a critical target in inflammatory pathways. This compound has been shown to mitigate the production of pro-inflammatory cytokines, suppress inflammasome activation, and protect against neuronal damage in various animal models.[2][3][4][5] These application notes provide a comprehensive overview of the in vivo experimental protocols for this compound, including detailed methodologies, data presentation, and visual representations of its mechanism of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn can modulate the activity of various downstream signaling pathways. Notably, this compound has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt1) pathway, which plays a crucial role in cellular energy homeostasis and inflammation.[3] Furthermore, this compound can suppress the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β by inducing autophagy in microglial cells.[5] In the context of tinnitus, this compound is suggested to inhibit neuroinflammation through the TLR4/NF-κB/NLRP3/caspase-1/IL-1β signaling pathway.[6]
Signaling Pathway of this compound in Neuroinflammation
Caption: this compound's mechanism in reducing neuroinflammation.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 for human PDE4 | 26.2 nM | [1] |
In Vivo Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This protocol is designed to assess the anti-neuroinflammatory effects of this compound in an acute inflammation model.
Experimental Workflow
Caption: Workflow for LPS-induced neuroinflammation study.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Morris Water Maze or other cognitive assessment tools
-
ELISA kits for IL-6 and TNF-α
-
Antibodies for Immunohistochemistry (IHC) (e.g., anti-Iba1) and Western Blot
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
This compound Administration: Prepare this compound in the vehicle solution. Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
LPS Challenge: Thirty minutes after this compound or vehicle administration, inject LPS (e.g., 0.25 mg/kg, i.p.) to induce neuroinflammation. The control group receives a saline injection.
-
Cognitive Assessment: 24 hours after the LPS injection, assess cognitive function using a suitable behavioral test like the Morris Water Maze.
-
Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with cold PBS. Collect the brain and dissect the cortex and hippocampus.
-
Biochemical and Histological Analysis:
-
ELISA: Homogenize a portion of the brain tissue to measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
Immunohistochemistry: Fix the other portion of the brain tissue in 4% paraformaldehyde for IHC analysis of microglia activation using an Iba1 antibody.
-
Western Blot: Use brain homogenates to analyze the expression of proteins in relevant signaling pathways (e.g., p-AMPK, Sirt1).
-
Spinal Cord Injury (SCI) Model in Mice
This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in a traumatic nerve injury model.[4]
Materials:
-
Female C57BL/6 mice (8 weeks old, ~20 g)[4]
-
This compound
-
Vehicle solution
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
Basso Mouse Scale (BMS) for locomotor function assessment
Procedure:
-
Animal Grouping: Randomly assign mice to Sham, SCI + Vehicle, and SCI + this compound groups.[4]
-
Surgical Procedure: Anesthetize the mice and perform a laminectomy at the T9-T10 vertebral level. In the SCI groups, induce a moderate contusion injury using a spinal cord impactor. The sham group undergoes laminectomy without the contusion.
-
This compound Administration: Administer this compound or vehicle (e.g., daily i.p. injections) starting shortly after the SCI.
-
Functional Recovery Assessment: Evaluate locomotor function at regular intervals (e.g., 1, 3, 7, 14, 21, and 28 days post-injury) using the Basso Mouse Scale.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the spinal cord tissue. Perform histological staining (e.g., H&E, Nissl staining) to assess tissue damage and neuronal survival. Immunohistochemistry for markers of inflammation (e.g., Iba1, GFAP) and neuronal integrity can also be performed.
-
Biochemical Analysis: Analyze spinal cord tissue homogenates for levels of inflammatory mediators and proteins in the AMPK/NLRP3 signaling pathway.[4]
Amyotrophic Lateral Sclerosis (ALS) Mouse Model
This protocol investigates the therapeutic potential of this compound in a genetic model of ALS.[2]
Materials:
-
hSOD1-G93A transgenic mice and wild-type littermates
-
This compound
-
Vehicle solution
-
Equipment for monitoring body weight and disease onset (e.g., rotarod)
Procedure:
-
Animal Monitoring and Grouping: Begin monitoring hSOD1-G93A mice for disease onset (e.g., around 90 days of age) by weekly body weight measurements and motor function tests (e.g., rotarod). Once symptoms appear, randomly assign mice to treatment groups (Vehicle or this compound).
-
This compound Administration: Administer this compound or vehicle daily.
-
Disease Progression and Survival: Continue to monitor body weight, motor function, and disease progression daily. Record the date of disease onset and the date of death to determine survival duration.
-
Neuroprotective Effects Assessment: At the terminal stage of the disease, euthanize the mice and collect the spinal cord. Perform histological analysis to quantify motor neuron loss in the anterior horn.
-
Mechanism of Action Studies: Analyze spinal cord tissue for markers of autophagy (e.g., LC3-II, p62), SOD1 aggregation, and activation of the AMPK/ULK1 signaling pathway.[2]
This compound Formulation for In Vivo Administration
For reliable and consistent results, proper formulation of this compound is crucial.
Recommended Vehicle: A commonly used vehicle for intraperitoneal or oral administration of this compound is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
Preparation Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and Saline to the stock solution, ensuring the solution is clear at each step.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Pharmacokinetics
While detailed pharmacokinetic data for this compound in various animal models is not extensively published, data from the related PDE4 inhibitor, rolipram, can provide some insights. In rats, rolipram administered intraperitoneally is detectable in the brain within 2 minutes.[7] In healthy human volunteers, orally administered rolipram has a bioavailability of around 75%.[8] It is important to note that the pharmacokinetics of this compound may differ, and species-specific pharmacokinetic studies are recommended for dose selection and interpretation of results.
Conclusion
This compound is a promising PDE4 inhibitor with significant therapeutic potential for neurological disorders characterized by inflammation. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further elucidate its efficacy and mechanism of action. Careful consideration of the animal model, dosage, administration route, and outcome measures is essential for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates autophagy defects and reduces mutant hSOD1-induced motor neuron damage in cell and mouse models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dissolving and Using Roflupram in Cell Culture
Introduction
Roflupram is a selective and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor.[1] As an inhibitor of PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This mechanism underlies its potent anti-inflammatory and neuroprotective effects observed in various experimental models.[2][3][4] These application notes provide detailed protocols for dissolving this compound and using it in cell culture experiments, along with an overview of its signaling pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting the PDE4 enzyme, which is responsible for hydrolyzing cAMP. The resulting increase in cAMP levels activates Protein Kinase A (PKA) and other cAMP-dependent signaling pathways. In immune cells like microglia, this cascade has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt1) pathway, which suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2] Furthermore, this compound has been demonstrated to modulate the AMPK/NLRP3 inflammasome signaling pathway, reducing inflammation and subsequent neuronal death.[3] It also suppresses inflammasome activation by inducing autophagy in microglial cells.[4]
This compound Signaling Pathway
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA and AMPK, which suppresses inflammation.
Protocols
1. Solubility Data
This compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in vitro use.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (318.15 mM) | Hygroscopic. Use newly opened DMSO for best results. Ultrasonic treatment may be needed to fully dissolve the compound.[1] |
| Ethanol | 7 mg/mL | Data for the related compound Rolipram, suggesting potential but lower solubility compared to DMSO. |
| Water | 0.2 mg/mL | Data for the related compound Rolipram, indicating very low aqueous solubility. |
| Co-solvent (In vivo) | ≥ 2.5 mg/mL (7.95 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This formulation is primarily for animal studies but demonstrates a method to maintain solubility in a more aqueous environment.[1] |
2. Experimental Protocols
This section provides a detailed methodology for preparing this compound solutions for treating cells in culture.
A. Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
B. Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.45 mg of this compound (Molecular Weight: 314.45 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. Using the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If precipitation or incomplete dissolution occurs, gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[1]
-
Sterilization: The high concentration of DMSO is self-sterilizing. However, if desired, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
C. Preparation of Final Working Concentration
It is critical to minimize the final concentration of DMSO in the cell culture medium, as DMSO can have biological effects and induce toxicity at concentrations typically above 0.5% - 1%.[5]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile PBS or culture medium. For example, to get a 1 mM intermediate solution from a 100 mM stock, dilute 1:100 (e.g., 5 µL of stock into 495 µL of medium). Mix well by pipetting.
-
Final Dilution: Add the required volume of the intermediate or stock solution directly to the cell culture medium to achieve the final desired concentration.
-
Example: To treat cells in 10 mL of medium with a final concentration of 10 µM this compound:
-
Using the 1 mM intermediate solution, add 100 µL to the 10 mL of medium.
-
This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) without the drug. This ensures that any observed effects are due to this compound and not the solvent.
-
Mixing: Gently swirl the culture plate or flask immediately after adding the this compound solution to ensure even distribution.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions for cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Roflupram in Spinal Cord Injury Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Roflupram and its predecessor, Rolipram, in preclinical animal models of spinal cord injury (SCI). The information compiled from various studies is intended to guide researchers in designing experiments, understanding the mechanism of action, and evaluating the therapeutic potential of these phosphodiesterase 4 (PDE4) inhibitors.
Introduction and Therapeutic Rationale
Spinal cord injury (SCI) triggers a complex cascade of secondary injury events, including neuroinflammation, neuronal and glial cell death, and the formation of an inhibitory glial scar, which collectively hinder axonal regeneration and functional recovery.[1] A key pathological response within affected cells is a significant drop in the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates cell survival, differentiation, and axonal elongation.[1]
Mechanism of Action: Signaling Pathways
This compound and Rolipram function by inhibiting PDE4, the primary enzyme responsible for cAMP degradation in neurons and immune cells.[5] The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). This pathway is known to decrease neuronal sensitivity to myelin-associated inhibitors, enhance growth potential, and exert neuroprotective effects.[3][4]
More specifically, this compound has been shown to modulate the AMPK/NLRP3 signaling pathway, which suppresses microglial inflammation and the production of pro-inflammatory cytokines like IL-1β.[2] Rolipram can also reduce the production of TNF-α and inhibit specific PDE4 subtypes (PDE4A5, PDE4B1) that are upregulated after SCI.[1][6]
Data Presentation: Summary of Preclinical Studies
The following tables summarize quantitative data from key studies investigating Rolipram in animal models of SCI. Data for this compound is emerging, with current studies demonstrating its efficacy in reducing inflammation and improving motor function in mice.[2]
Table 1: Rolipram Dosage and Administration in SCI Animal Models
| Animal Model | SCI Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| Rat (Wistar) | Thoracic (T10) Contusion | 0.5 mg/kg/day | Subcutaneous (mini-osmotic pump) | 2 weeks | Improved motor performance (BBB score), increased spared white matter. | [3][4] |
| Rat | Cervical (C3/C4) Hemisection | 0.4 µmol/kg/hr | Subcutaneous (mini-osmotic pump) | 10 days (starting 2 weeks post-injury) | Promoted axonal growth, attenuated glial scar, improved functional recovery. | [7][8] |
| Rat | Thoracic Contusion | 1.0 mg/kg/day | Intravenous (daily injection) | 2 weeks | Optimal preservation of neurons, oligodendrocytes, and myelinated axons. | [1] |
| Rat | Thoracic Contusion | 1.0 mg/kg | Intraperitoneal (single dose, with Thalidomide) | Single dose post-injury | Attenuated TNF-α and IL-1β, improved white matter sparing and locomotor score. | [6] |
| Rat | Thoracic (T9) Compression | 10 µg (in PgP nanoparticle) | Intrathecal (into injury site) | Single dose post-injury | Restored cAMP levels, increased neuronal cell survival in vitro. | [5] |
Table 2: Functional and Histological Outcomes of Rolipram Treatment
| Outcome Measure | Details and Findings | Reference |
| Basso, Beattie, Bresnahan (BBB) Score | Rolipram-treated rats consistently showed significantly higher BBB scores compared to vehicle-treated controls, indicating improved locomotor recovery. Improvements were noted as early as 7 days post-injury. | [3][4][6] |
| Beam Walk Test | Treated animals demonstrated improved locomotor coordination, evidenced by their ability to walk on smaller beams. | [3][4] |
| 3D Gait Analysis | At 8 weeks post-injury, Rolipram-treated animals showed a significantly decreased external rotation of the paw during treadmill walking. | [3][4] |
| White Matter Sparing | Stereological analysis revealed significantly more spared white matter in the spinal cords of Rolipram-treated animals compared to controls, although lesion volume was not always different. | [3][4][6] |
| Cellular Protection | Rolipram treatment increased the survival of neurons and oligodendrocytes at and around the lesion site. | [1][8] |
| Axonal Regeneration | In a cervical hemisection model, Rolipram promoted the growth of serotonergic (5-HT) fibers into embryonic spinal cord tissue grafts. | [7] |
| Glial Scar Attenuation | Treatment with Rolipram resulted in a significant decrease in Glial Fibrillary Acidic Protein (GFAP) expression, indicating a reduction in reactive gliosis and glial scar formation. | [7] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental questions and institutional guidelines.
Protocol 1: Spinal Cord Injury Model (Rat Contusion)
-
Anesthesia and Preparation: Anesthetize adult female Wistar rats (250-300g) with isoflurane (2-3%). Shave and sterilize the dorsal surface over the thoracic region.
-
Laminectomy: Make a midline incision and dissect the paravertebral muscles to expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
-
Contusion Injury: Stabilize the spine using vertebral clamps. Use a standardized impactor device (e.g., NYU/MASCIS impactor) to deliver a moderate contusion injury (e.g., 10 g rod dropped from 12.5 mm) onto the exposed spinal cord.
-
Closure: Suture the muscle layers and close the skin with wound clips or sutures.
-
Post-operative Care: Administer analgesics (e.g., buprenorphine 0.05 mg/kg) and saline for hydration. Manually express bladders twice daily until autonomic control returns. House animals on soft bedding to prevent pressure sores.
Protocol 2: Drug Administration via Mini-Osmotic Pump
-
Pump Preparation: Prime Alzet mini-osmotic pumps (e.g., Model 2002) with Rolipram dissolved in a vehicle (e.g., 50% DMSO in saline) according to the manufacturer's instructions to achieve the desired dose (e.g., 0.5 mg/kg/day).
-
Implantation: Immediately following the SCI surgery, create a subcutaneous pocket on the back of the animal, lateral to the primary incision.
-
Pump Insertion: Insert the primed mini-osmotic pump into the subcutaneous pocket.
-
Closure: Close the small incision with a suture or wound clip. The pump will deliver the compound continuously for the specified duration (e.g., 14 days).
Protocol 3: Behavioral Assessment - BBB Locomotor Scale
-
Acclimation: Acclimate animals to an open-field testing arena (a circular plastic pool) for several minutes before testing.
-
Observation: Allow the animal to move freely for a 4-minute observation period. Two trained observers, blinded to the treatment groups, should score the animal's locomotor ability.
-
Scoring: Use the 21-point Basso, Beattie, and Bresnahan (BBB) scale to score hindlimb movements, joint mobility, paw placement, coordination, and trunk stability.
-
Testing Schedule: Perform BBB testing at regular intervals post-injury (e.g., days 1, 3, 7, and then weekly until the experimental endpoint).
Protocol 4: Histological Analysis of Spared White Matter
-
Tissue Perfusion and Collection: At the experimental endpoint (e.g., 8 weeks post-SCI), deeply anesthetize the animal and perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissection and Post-fixation: Carefully dissect a segment of the spinal cord centered on the injury epicenter. Post-fix the tissue in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the spinal cord tissue transversely or horizontally on a cryostat or vibratome.
-
Staining: Stain sections with a myelin-specific stain like Luxol Fast Blue (LFB) or use immunohistochemistry for myelin basic protein (MBP).
-
Quantification: Capture images of the stained sections. Use stereological software (e.g., Stereo Investigator) or image analysis software (e.g., ImageJ) to quantify the cross-sectional area of spared white matter at the injury epicenter and at defined distances rostral and caudal to the epicenter.
Visualized Workflows and Relationships
Experimental Workflow Diagram
The diagram below outlines a typical experimental workflow for evaluating this compound in a rat model of SCI.
Logical Relationship Diagram
This diagram illustrates the logical cascade from drug administration to the final observed therapeutic benefits.
References
- 1. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rolipram promotes functional recovery after contusive thoracic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rolipram-Loaded Polymeric Micelle Nanoparticle Reduces Secondary Injury after Rat Compression Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The phosphodiesterase inhibitor rolipram delivered after a spinal cord lesion promotes axonal regeneration and functional recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemistry Following Roflupram Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for conducting immunohistochemistry (IHC) experiments to evaluate the effects of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor. This compound has been shown to modulate inflammatory responses and various signaling pathways, making IHC a critical tool for visualizing and quantifying its impact on tissue and cellular targets.
Introduction
This compound is a potent PDE4 inhibitor that increases intracellular levels of cyclic adenosine monophosphate (cAMP). This mechanism of action leads to the modulation of various downstream signaling pathways, primarily impacting inflammatory processes.[1][2][3] this compound has demonstrated anti-inflammatory and neuroprotective effects in several preclinical models.[1][2] Immunohistochemistry is an invaluable technique to assess the in-situ expression and localization of proteins modulated by this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound's inhibition of PDE4 and subsequent increase in cAMP levels influence several key signaling cascades. Understanding these pathways is crucial for selecting appropriate IHC targets to investigate the pharmacological effects of this compound.
AMPK/Sirt1 Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1) pathway, which is involved in suppressing neuroinflammatory responses.[1] This activation leads to a reduction in the production of pro-inflammatory factors.
Caption: this compound's inhibition of PDE4 increases cAMP, leading to AMPK and Sirt1 activation and reduced inflammation.
NLRP3 Inflammasome Pathway
This compound can attenuate microglial inflammation by inhibiting the NLRP3 inflammasome.[2] This action reduces the maturation and release of pro-inflammatory cytokines like IL-1β.[2][3]
Caption: this compound activates AMPK, which in turn inhibits the NLRP3 inflammasome, reducing pro-inflammatory cytokine production.
Quantitative Data Summary
The following table summarizes the observed effects of this compound (or the related PDE4 inhibitor Rolipram) on various markers from preclinical studies, which can be assessed via immunohistochemistry.
| Treatment Group | Marker Analyzed | Tissue/Cell Type | Observed Effect | Reference |
| This compound | IL-6, TNF-α | Mouse Cortex & Hippocampus | Decreased expression | [1] |
| This compound | Iba1 (Microglial Activation) | BV-2 Microglia, Mouse Brain | Decreased expression | [1] |
| This compound | Cleaved Caspase-1, IL-1β | BV-2 Microglia, Mouse Brain | Decreased expression | [3] |
| Rolipram (1.0 mg/kg) | NeuN+ Neurons | Rat Spinal Cord | Increased cell preservation | [4] |
| Rolipram (1.0 mg/kg) | APC-CC1+ Oligodendrocytes | Rat Spinal Cord | Increased cell preservation | [4] |
| Rolipram | GLI1 | Mouse Tumor Tissue | Decreased levels | [5] |
| Rolipram | Occludin, Claudin-5 | Mouse Brain | Preserved expression after stroke | [6] |
Detailed Immunohistochemistry Protocol
This protocol is a general guideline for chromogenic IHC staining of formalin-fixed paraffin-embedded (FFPE) tissue sections following this compound treatment. Optimization may be required for specific antibodies and tissue types.
Experimental Workflow
Caption: Overview of the immunohistochemistry workflow from tissue preparation to microscopic analysis.
Materials
-
Phosphate-buffered saline (PBS)
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen peroxide (H₂O₂)
-
Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
-
Primary antibody (diluted in blocking buffer)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent or polymer-based detection system
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure
-
Tissue Preparation and Sectioning
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.[7]
-
Dehydrate the tissue through a graded series of ethanol solutions and clear with xylene.[8][9]
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[8]
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration
-
Antigen Retrieval
-
For heat-induced epitope retrieval (HIER), immerse slides in a staining container filled with 10 mM sodium citrate buffer (pH 6.0).[8][11]
-
Heat the solution to 95-100°C in a microwave, water bath, or pressure cooker for 10-20 minutes.[8][12]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[10]
-
Rinse slides in PBS two times for 5 minutes each.[8]
-
-
Immunostaining
-
Peroxidase Block: To block endogenous peroxidase activity, incubate sections in 3% H₂O₂ in methanol or PBS for 10-15 minutes.[8]
-
Rinse with PBS two times for 5 minutes each.[8]
-
Blocking: Apply blocking buffer to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[10][13]
-
Primary Antibody: Drain the blocking buffer (do not rinse) and apply the primary antibody diluted to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides with PBS three times for 5 minutes each.[13]
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[8]
-
Rinse slides with PBS three times for 5 minutes each.[13]
-
Detection: Apply the ABC reagent or a polymer-HRP conjugate and incubate for 30 minutes at room temperature.[11][13]
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Visualization and Counterstaining
-
Chromogen Development: Apply the DAB substrate solution and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.[13]
-
Rinse slides gently with deionized water to stop the reaction.[13]
-
Counterstain: Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.[8]
-
"Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.[8]
-
-
Dehydration and Mounting
Conclusion
Immunohistochemistry is a powerful method for elucidating the cellular and tissue-specific effects of this compound. By carefully selecting target proteins based on the known signaling pathways and employing a robust and optimized IHC protocol, researchers can effectively visualize and quantify the pharmacological impact of this compound treatment, providing crucial insights for both basic research and drug development.
References
- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcepta.com [abcepta.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating and comparing immunostaining and computational methods for spatial profiling of drug response in patient-derived explants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptglab.com [ptglab.com]
Application Note: Western Blot Analysis of Roflupram-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roflupram is a selective, brain-penetrant inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates various downstream signaling pathways.[2] This mechanism is particularly relevant in the context of inflammation, where this compound has been shown to suppress the production of pro-inflammatory factors.[3] Western blot analysis is an indispensable immunodetection technique to investigate the pharmacodynamic effects of this compound. It allows for the precise measurement of changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins within signaling cascades affected by this compound treatment. This application note provides a detailed protocol for analyzing protein expression in this compound-treated cells and interpreting the subsequent signaling events.
Mechanism of Action and Key Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting PDE4, leading to an accumulation of intracellular cAMP.[2] This increase in cAMP activates protein kinase A (PKA) and AMP-activated protein kinase (AMPK).[2][3][4] Activated AMPK can then phosphorylate and activate Sirtuin 1 (Sirt1), a deacetylase involved in cellular regulation.[3] The this compound-initiated cascade has been shown to inhibit several pro-inflammatory pathways, including the TLR4/NF-κB/NLRP3 inflammasome axis, ultimately reducing the expression and release of cytokines like IL-1β, IL-6, and TNF-α.[3][5][6] Furthermore, this compound has been found to induce autophagy, a cellular process for degrading and recycling cellular components, which can also suppress inflammasome activation.[7]
Caption: this compound signaling pathway.
Experimental Protocols
A generalized workflow for Western blot analysis of this compound-treated cells is depicted below. This process involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection.
Caption: General workflow for Western blot analysis.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., BV-2 microglia, primary microglia) in appropriate culture dishes and grow to 70-80% confluency.[3][7]
-
Pre-treatment (Optional): For studies involving inflammatory stimuli, cells can be pre-treated with an agent like Lipopolysaccharide (LPS). For example, stimulate cells with 1 µg/mL LPS for a specified time before this compound treatment.[3]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[1] Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1, 5, 10 µM). Treat cells for the desired duration (e.g., 1, 6, 12, 24 hours). Include a vehicle control group treated with the same concentration of DMSO.
Protein Extraction (Cell Lysis)
-
Wash: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Lyse: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the dish.[8] Use a cell scraper to collect the cell lysate.
-
Incubate: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.[8]
-
Centrifuge: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[8]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay or Bradford protein assay, following the manufacturer's instructions.
-
Normalize: Based on the concentrations obtained, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the calculated volume of cell lysate with Laemmli sample buffer (2x or 4x). Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE).[8] Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9] Successful transfer can be confirmed by the visibility of the pre-stained ladder on the membrane.[10]
Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11] The optimal dilution for each antibody should be determined empirically (see table below for examples).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[10]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[10]
Data Presentation and Analysis
Following image acquisition, use image analysis software to perform densitometry on the protein bands. The intensity of the band for the protein of interest should be normalized to the intensity of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to correct for variations in protein loading. The results can be presented as fold changes relative to the control group.
Table 1: Example Quantitative Data from Western Blot Analysis of this compound's Effect on LPS-Stimulated Microglia
| Target Protein | Function/Pathway | Control (LPS only) Relative Density | This compound + LPS Relative Density | Fold Change (this compound/Control) |
| p-AMPK (Thr172) | Energy sensing, Sirt1 activation | 1.00 ± 0.12 | 2.85 ± 0.21 | 2.85 |
| Sirt1 | Deacetylase, anti-inflammatory | 1.00 ± 0.09 | 2.10 ± 0.15 | 2.10 |
| NF-κB p65 | Pro-inflammatory transcription factor | 1.00 ± 0.15 | 0.45 ± 0.08 | 0.45 |
| NLRP3 | Inflammasome component | 1.00 ± 0.11 | 0.52 ± 0.07 | 0.52 |
| TNF-α | Pro-inflammatory cytokine | 1.00 ± 0.18 | 0.38 ± 0.06 | 0.38 |
| GAPDH | Loading Control | 1.00 ± 0.05 | 1.02 ± 0.06 | 1.02 |
Data are presented as mean ± SEM from a representative experiment and are for illustrative purposes only.
Table 2: Key Protein Targets and Recommended Primary Antibody Dilutions
| Target Protein | Relevance to this compound Action | Typical Molecular Weight | Recommended Starting Dilution |
| Phospho-AMPKα (Thr172) | Marker for AMPK activation by cAMP[3] | ~62 kDa | 1:1000 |
| Total AMPKα | Total protein level for normalization | ~62 kDa | 1:1000 |
| Sirt1 | Downstream target of AMPK[3] | ~120 kDa | 1:1000 |
| NF-κB p65 | Key pro-inflammatory transcription factor[5] | ~65 kDa | 1:1000 |
| NLRP3 | Central component of the inflammasome[5][6] | ~118 kDa | 1:1000 |
| Cleaved Caspase-1 | Active form, indicates inflammasome activation[7] | ~20 kDa (p20 subunit) | 1:1000 |
| IL-1β | Pro-inflammatory cytokine[7][12] | ~17 kDa (mature form) | 1:1000 |
| TNF-α | Pro-inflammatory cytokine[3][4] | ~17 kDa (mature form) | 1:1000 |
| LC3B-II | Marker for autophagy induction[7] | ~14 kDa | 1:1000 |
| Iba1 | Microglial activation marker[3] | ~17 kDa | 1:1000 |
| β-Actin / GAPDH | Loading controls | ~42 kDa / ~37 kDa | 1:5000 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. youtube.com [youtube.com]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
Application Notes and Protocols for Roflupram Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflupram is a selective phosphodiesterase 4 (PDE4) inhibitor investigated for its potential therapeutic effects in neurological and inflammatory disorders. As a research compound, understanding its stability profile is critical for ensuring the integrity and reproducibility of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and detailed protocols for the assessment of this compound's stability.
Recommended Storage Conditions
Proper storage is essential to maintain the chemical integrity of this compound. The following conditions are recommended based on available data from suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Pure Form) | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | For frequent use.[1] |
This compound Stability Profile (Illustrative)
Table 2: Illustrative Forced Degradation Profile of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradants (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis of the ether linkage |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | Hydrolysis of the ether linkage and ketone reduction |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxidation, aromatic hydroxylation |
| Photolytic (Solid) | UV light (254 nm) | 48 hours | Room Temp | <5% | Minimal degradation |
| Photolytic (Solution) | UV light (254 nm) | 24 hours | Room Temp | 8% | Photolytic cleavage products |
| Thermal (Solid) | Dry Heat | 72 hours | 80°C | <2% | Minimal degradation |
Disclaimer: The data in Table 2 is illustrative and intended to guide experimental design. Actual degradation rates for this compound must be determined empirically.
Signaling Pathway
This compound, as a PDE4 inhibitor, primarily functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades that are involved in anti-inflammatory and neuroprotective effects.
Caption: this compound's mechanism of action.
Experimental Protocols
The following protocols are provided as a guide for conducting stability studies on this compound. These are based on established methodologies for small molecule drug stability testing and should be adapted as necessary.
Protocol for Preparation of this compound Stock and Working Solutions
A consistent and accurate preparation of solutions is fundamental for reliable stability studies.
Caption: Workflow for solution preparation.
Procedure:
-
Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh the required amount of this compound solid.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired concentration.
-
Vortex and/or sonicate the solution until all the solid is completely dissolved.
-
Dispense into single-use aliquots and store at -80°C.
-
-
Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final working concentration using the appropriate experimental buffer or cell culture medium.
-
Mix thoroughly by vortexing or inversion.
-
Use the freshly prepared working solution for experiments on the same day.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways.
Caption: Workflow for forced degradation studies.
Procedure:
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).
-
-
Photolytic Degradation:
-
Expose the this compound solution (in a quartz cuvette) and solid powder to UV light (e.g., 254 nm) in a photostability chamber.
-
Maintain a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at appropriate time intervals (e.g., 12, 24, 48 hours).
-
-
Thermal Degradation:
-
Place the solid this compound powder and the this compound solution in an oven at 80°C.
-
Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Protocol for Development of a Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying this compound and separating it from any degradation products.
Illustrative HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks.
Conclusion
These application notes provide a framework for the appropriate storage and stability assessment of this compound for research purposes. While general storage guidelines are provided, it is imperative for researchers to perform their own stability studies under their specific experimental conditions to ensure the quality and reliability of their data. The provided protocols offer a starting point for developing a comprehensive understanding of this compound's stability profile.
References
Troubleshooting & Optimization
Troubleshooting Roflupram solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roflupram in vitro. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a selective phosphodiesterase 4 (PDE4) inhibitor. Its basic properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₀F₂O₄ |
| Molecular Weight | 314.32 g/mol |
| Appearance | Colorless to light yellow liquid |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (318.15 mM).[1] To aid dissolution, ultrasonic treatment may be necessary. It is also important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Q3: this compound has low aqueous solubility. How can I prepare working solutions in aqueous buffers or cell culture media?
Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions. To prepare working solutions, a co-solvent strategy is often required. This involves first dissolving this compound in an organic solvent like DMSO and then further diluting it into an aqueous medium containing solubilizing agents.
Here are some tested formulations for preparing this compound solutions for in vivo and in vitro use:
| Protocol | Formulation | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.95 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.95 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.95 mM) |
Data from MedchemExpress.[1]
Q4: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What can I do to prevent this?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous media is a common issue. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.
-
Use a pre-dilution step: Instead of adding the concentrated DMSO stock directly to your full volume of media, first pre-dilute the stock in a smaller volume of warm (37°C) media. Mix thoroughly and then add this to the rest of your media.
-
Incorporate solubilizing excipients: As mentioned in Q3, using co-solvents like PEG300 or non-ionic surfactants like Tween-80 (polysorbate 80) in your final working solution can significantly improve solubility.
-
Consider serum concentration: If using a serum-free or low-serum medium, consider that serum proteins like albumin can help to solubilize hydrophobic compounds. The absence of these proteins can lead to precipitation.
Q5: What are the recommended storage conditions for this compound solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Pure form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In solvent (e.g., DMSO): For long-term storage, aliquot stock solutions and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 314.32 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 3.1432 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in an ultrasonic bath.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in a buffer of your choice.
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent if using a spectrophotometer)
-
Plate shaker
-
Plate reader (spectrophotometer or nephelometer)
Procedure:
-
Prepare a series of dilutions of the this compound-DMSO stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each this compound dilution to individual wells. Include a DMSO-only control.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the desired final concentrations of this compound and a consistent final DMSO concentration.
-
Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set incubation period (e.g., 1-2 hours).
-
After incubation, measure the solubility. This can be done in two ways:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The highest concentration without a significant increase in scattering is the kinetic solubility.
-
UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the λmax of this compound and calculate the concentration based on a standard curve. The concentration in the saturated solution represents the kinetic solubility.
-
Signaling Pathways and Workflows
This compound, as a PDE4 inhibitor, increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP can modulate various downstream signaling pathways.
References
Technical Support Center: Optimizing Roflupram Concentration for Neuroprotection Assays
Welcome to the technical support center for utilizing Roflupram in your neuroprotection research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively designing and executing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its neuroprotective effects?
This compound is a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream signaling pathways, primarily the cAMP/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway.[3][4][5] Activation of this pathway is associated with enhanced neuronal survival, reduced inflammation, and improved mitochondrial function.[4] Additionally, this compound has been shown to activate the AMPK/Sirt1 pathway, which is involved in reducing neuroinflammation and promoting autophagy.[1][6][7]
Q2: What is a typical starting concentration range for this compound in in vitro neuroprotection assays?
Based on published studies, a common starting concentration range for this compound in in vitro neuroprotection assays using cell lines like SH-SY5Y is between 2.5 µM and 10 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How can I assess the neuroprotective effect of this compound in my experiments?
Commonly used assays to measure neuroprotection include cell viability assays like the MTT assay and cytotoxicity assays such as the LDH release assay. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells.[4][6][8][9]
Q4: Is this compound cytotoxic at high concentrations?
While this compound is generally considered to have a good safety profile, like any compound, it can exhibit cytotoxicity at high concentrations. It is essential to determine the cytotoxic threshold of this compound in your specific cell model by performing a dose-response curve for viability. One study noted that a SIRT1 inhibitor, Selisistat, used in conjunction with this compound, showed no toxic effects at concentrations up to 10 µM.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable neuroprotective effect of this compound. | - Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell model and insult. - Incubation time too short: The pre-incubation time with this compound before the insult, or the total incubation time, may not be long enough. - Cell health: The cells may be unhealthy or stressed before the experiment, masking any protective effects. - Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in cell viability. | - Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal dose. - Optimize incubation times: Vary the pre-incubation and total incubation times to find the optimal window for observing a protective effect. - Ensure proper cell culture maintenance: Use healthy, low-passage number cells and ensure optimal growth conditions. - Consider alternative assays: Use a combination of assays (e.g., MTT and LDH) to get a more comprehensive view of cell health. |
| High variability between replicate wells. | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Pipetting errors: Inaccurate pipetting of this compound, the neurotoxic agent, or assay reagents. - Edge effects: Wells on the perimeter of the plate may experience different environmental conditions, leading to variability. | - Ensure a single-cell suspension: Properly resuspend cells before seeding to ensure even distribution. - Use calibrated pipettes and proper technique: Ensure accurate and consistent dispensing of all solutions. - Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with media to maintain humidity. |
| Observed cytotoxicity with this compound treatment alone. | - Concentration too high: The concentration of this compound may be above the cytotoxic threshold for your cells. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Contamination: The this compound stock solution or cell culture may be contaminated. | - Perform a dose-response curve for this compound alone: Determine the maximum non-toxic concentration. - Maintain a low final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells (typically <0.5%). - Use sterile techniques: Prepare and handle all solutions under sterile conditions to prevent contamination. |
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Neuroprotection Studies
| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |
| SH-SY5Y | Rotenone (2 µM) | 2.5, 5, 10 µM | Attenuated cell apoptosis and reduced α-synuclein levels. | [6] |
| SH-SY5Y | MPP+ | Not specified | Decreased MPP+-induced apoptosis. | [4] |
| BV-2 microglia | LPS | Not specified | Suppressed the production of pro-inflammatory factors. | [1] |
| Primary microglial cells | LPS + ATP or Aβ25-35 | Not specified | Blocked the activation of the inflammasome and production of mature IL-1β. | [2][10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][9][11][12][13]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Neurotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).[6]
-
Introduce the neurotoxic agent to induce cell damage, while also maintaining control wells (cells only, cells + this compound, cells + neurotoxin).
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
LDH Release Assay for Cytotoxicity
This protocol is based on standard LDH assay procedures.[8][14][15][16][17]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Neurotoxic agent
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Follow steps 1-4 of the MTT assay protocol to treat the cells.
-
After the incubation period, carefully collect a sample of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Add the stop solution (e.g., 50 µL) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
Caption: this compound inhibits PDE4, leading to increased cAMP levels and activation of the PKA/CREB signaling pathway, ultimately promoting neuroprotection.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound using in vitro assays.
References
- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-CREB and p-DARPP-32 orchestrating the modulatory role of cAMP/PKA signaling pathway enhanced by Roflumilast in rotenone-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts neuroprotection via activation of CREB/PGC-1α signalling in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates autophagy defects and reduces mutant hSOD1-induced motor neuron damage in cell and mouse models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Mitigating Roflupram off-target effects in primary neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Roflupram in primary neuron cultures. The information is designed to help mitigate potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and neuronal function.[2]
Q2: Is this compound selective for specific PDE4 subtypes?
This compound is a novel PDE4 inhibitor.[3] Its close analog, Roflumilast, exhibits high affinity for all four PDE4 subtypes (A, B, C, and D) but with some variations in potency. This broad-spectrum PDE4 inhibition is responsible for its anti-inflammatory and neuroprotective effects.[4] The specific expression of PDE4 subtypes can vary between different neuronal populations, which may influence the cellular response to this compound.
Q3: What are the potential "off-target" effects of this compound in primary neurons?
While this compound is highly selective for PDE4, at high concentrations, it may interact with other cellular targets, a phenomenon common to many small molecule inhibitors. Potential off-target effects could manifest as unexpected changes in neuronal viability, morphology, or signaling pathways not directly related to cAMP/PKA/CREB. However, specific off-target binding profiles for this compound are not extensively published. General strategies to minimize off-target effects include using the lowest effective concentration and ensuring rigorous experimental controls.
Q4: What is the recommended working concentration of this compound for primary neuron experiments?
The optimal concentration of this compound can vary depending on the specific neuronal cell type and experimental endpoint. Most in vitro studies demonstrating neuroprotective effects use concentrations in the nanomolar to low micromolar range (e.g., 10 µM).[5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q5: How should I prepare and store this compound for in vitro experiments?
This compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Neuronal Death or Poor Viability | 1. This compound concentration is too high, leading to cytotoxicity. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Suboptimal primary neuron culture conditions (e.g., cell density, medium quality, coating).[6][7] 4. Off-target effects at high concentrations. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 10 nM - 1 µM). 2. Ensure the final solvent concentration is below toxic levels (e.g., <0.1% DMSO). Include a vehicle control in your experiments. 3. Review and optimize your primary neuron culture protocol. Ensure proper coating of culture vessels and use appropriate serum-free media and supplements.[8] 4. If off-target effects are suspected, consider using a structurally different PDE4 inhibitor as a control to see if the effect is class-specific. |
| Lack of Expected Neuroprotective or Anti-inflammatory Effect | 1. This compound concentration is too low. 2. Insufficient treatment duration. 3. The specific neuronal subtype is not responsive to PDE4 inhibition. 4. Degradation of this compound in the culture medium. | 1. Perform a dose-response experiment to identify the effective concentration range. 2. Optimize the treatment duration. Some effects may require longer incubation times. 3. Verify the expression of PDE4 in your primary neuron population. 4. Prepare fresh working solutions of this compound for each experiment. |
| High Variability Between Experimental Replicates | 1. Inconsistent cell plating density. 2. "Edge effects" in multi-well plates due to evaporation.[9] 3. Inconsistent drug concentration due to pipetting errors. 4. Batch-to-batch variation in primary neuron cultures.[7] | 1. Ensure a homogenous cell suspension and accurate cell counting before plating. 2. To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experiments.[9] 3. Use calibrated pipettes and ensure proper mixing of the drug in the culture medium. 4. Standardize the dissection and culturing protocol to minimize variability between batches. |
| Contradictory Results Compared to Published Literature | 1. Differences in primary neuron type (e.g., cortical vs. hippocampal). 2. Different culture conditions (e.g., media supplements, presence of glial cells). 3. Variation in the age of the animals used for neuron isolation.[8] 4. Different experimental readouts or assays. | 1. Ensure that your experimental model is comparable to the one described in the literature. 2. Document and control all aspects of your cell culture protocol. 3. Use animals of the same embryonic or postnatal day for consistent results. 4. Verify that the assays you are using are appropriate for measuring the desired endpoint. |
Quantitative Data Summary
Table 1: Selectivity Profile of Roflumilast (a this compound Analog)
| Target | IC50 (nM) |
| PDE4A | ~0.8 |
| PDE4B | ~0.2 |
| PDE4C | ~2.4 |
| PDE4D | ~0.6 |
Note: Data for Roflumilast, a close structural and functional analog of this compound. IC50 values can vary depending on the specific assay conditions.
Table 2: Recommended Concentration Range for this compound in Primary Neurons
| Application | Concentration Range | Reference |
| Neuroprotection | 1 - 10 µM | [5] |
| Anti-inflammatory Effects | 1 - 10 µM | [10] |
| Neuronal Viability Assays | 0.1 - 20 µM (for dose-response) | [9] |
Mandatory Visualizations
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Dissection tools (sterile scissors, forceps)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
50 ml conical tubes
-
Hemocytometer
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices from the embryonic brains and place them in a new dish with ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to further dissociate the cells.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto Poly-D-lysine coated culture vessels in pre-warmed Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 2-3 days.
Assessing Neuronal Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Culture primary neurons in a 96-well plate to the desired confluency.
-
Treat the neurons with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48 hours).
-
Following treatment, add 10 µl of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
General Protocol for Off-Target Effect Screening
While a specific off-target screen for this compound requires specialized platforms (e.g., kinome scanning services), a general workflow to identify potential unintended effects in your neuronal culture system can be implemented.
Materials:
-
Primary neuron cultures
-
This compound
-
A structurally unrelated PDE4 inhibitor (as a control)
-
Multiplex assay kits (e.g., for apoptosis, kinase activity, or cytokine profiling)
-
High-content imaging system (optional)
Procedure:
-
Treat primary neurons with a range of this compound concentrations, including a high concentration (e.g., 10-20 µM) where off-target effects are more likely to occur.
-
Include a vehicle control and a control treated with a different PDE4 inhibitor.
-
At various time points, assess a broad range of cellular parameters beyond the expected on-target effects. This can include:
-
Morphological changes: Use high-content imaging to analyze neurite outgrowth, cell body size, and nuclear morphology.
-
Apoptosis markers: Measure the activity of caspases (e.g., caspase-3/7) or use assays for Annexin V staining.
-
Kinase signaling pathways: Use phospho-specific antibodies or multiplex kinase activity assays to screen for unexpected changes in signaling cascades.
-
Gene expression profiling: Perform RNA sequencing to identify global changes in gene expression.
-
-
Analyze the data to identify any dose-dependent effects of this compound that are not observed with the control PDE4 inhibitor, which may suggest potential off-target activities.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of ART-648, a PDE4 inhibitor in healthy subjects: A randomized, placebo-controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of phosphodiesterase inhibition on neurobehavioral outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Roflumilast, a cAMP-Specific Phosphodiesterase-4 Inhibitor, Reduces Oxidative Stress and Improves Synapse Functions in Human Cortical Neurons Exposed to the Excitotoxin Quinolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PDE4 Inhibitors in Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common side effects of Phosphodiesterase 4 (PDE4) inhibitors observed during preclinical animal research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of PDE4 inhibitors observed in animal studies?
The most frequently reported side effects in animal studies are gastrointestinal and related to the central nervous system.[1][2] These dose-dependent effects are a primary challenge in the clinical development of PDE4 inhibitors.[1]
-
Gastrointestinal: The most prominent side effects include nausea, emesis (vomiting), and diarrhea.[2][3][4] Emesis is a well-documented effect, particularly in animal models capable of vomiting, such as the ferret.[5][6] In rodents, which cannot vomit, gastroparesis (delayed gastric emptying) is considered a reliable surrogate indicator for emetic potential.[4][7]
-
Central Nervous System (CNS): Adverse CNS effects such as headaches have been noted.[1][8] The emetic response itself is understood to be centrally mediated, originating from the area postrema in the brainstem.[1][3]
-
Other Effects: At supratherapeutic doses in rats, other effects like body weight loss, mesenteric vasculitis, and changes in spleen and thymus have been observed.[1][9]
Q2: My rodents (mice/rats) cannot vomit. How can I assess the emetic potential of my PDE4 inhibitor compound?
Since rodents do not have an emetic reflex, researchers must rely on validated surrogate models to predict nausea and emesis.[10]
-
Gastric Retention/Gastroparesis Assay: This is a primary method where PAN-selective PDE4 inhibition has been shown to cause a dose-dependent accumulation of food in the stomach, indicating impaired gastric emptying.[4][7] This effect is considered a strong correlate of nausea and vomiting in humans.[4][7]
-
Reversal of α2-Adrenoceptor Agonist-Induced Anesthesia: PDE4 inhibitors have been shown to reverse the hypnotic effects of an α2-adrenoceptor-mediated anesthetic regimen (e.g., xylazine/ketamine) in both rats and ferrets.[5][11][12] This response mimics the action of α2-adrenoceptor antagonists, which are known to induce emesis, and serves as a functional assay for the central mechanism underlying PDE4 inhibitor-induced emesis.[10][12]
-
Hypothermia Assessment: Treatment with PAN-PDE4 inhibitors can induce a rapid and significant drop in body temperature (hypothermia) in mice.[13] There is growing evidence linking hypothermia with nausea and emesis, making it another potential surrogate marker.[13]
Q3: We are observing significant emesis in our ferret model. What is the underlying mechanism?
The emetic reflex triggered by PDE4 inhibitors is primarily mediated through a central noradrenergic pathway.[5][10]
-
Mechanism: PDE4 inhibitors are believed to mimic the pharmacological actions of pre-synaptic α2-adrenoceptor antagonists.[5][11] By inhibiting PDE4, intracellular cAMP levels rise within central noradrenergic terminals, leading to an effect similar to blocking the α2-adrenoceptors that normally regulate neurotransmitter release.[10]
-
Role of PDE4D: The emetic effects are strongly linked to the inhibition of the PDE4D isoform, which is expressed in the area postrema (the brain's vomiting center).[3][8][14]
-
Confirmation in Models: This hypothesis is supported by findings that α2-adrenoceptor agonists (like clonidine) can protect against PDE4 inhibitor-induced emesis in ferrets, while α2-adrenoceptor antagonists (like yohimbine) induce vomiting on their own.[5][12]
Q4: Are cardiovascular side effects a concern in animal studies?
While some preclinical studies have raised concerns about potential cardiovascular effects like arrhythmia, studies in certain animal models at therapeutic doses suggest a lower risk.[1][15]
-
In a study using male Sprague-Dawley rats, the PDE4 inhibitor Ro 20-1724 caused only a mild (<10%) increase in heart rate and did not significantly alter other cardiac performance parameters, even in the presence of catecholamines like norepinephrine and epinephrine.[16]
-
However, studies in mice with PDE4D gene knockout have shown the development of heart failure and arrhythmias, suggesting a protective role for this isoform in the heart under certain conditions.[15][17]
-
The impact appears to be species-dependent, and effects seen in rodents may not always translate directly to higher-order animals or humans.[15] It is crucial to monitor cardiovascular parameters, especially when using higher doses or in long-term studies.
Troubleshooting Guides & Experimental Protocols
Troubleshooting: Unexpectedly High Incidence of Emesis in Ferrets
If you observe a higher-than-expected rate of vomiting in your ferret model, consider the following factors:
-
Dose and Compound Potency: Emesis is dose-dependent. The potency for inducing emesis varies significantly between different PDE4 inhibitors.[6] Ensure your dosing is aligned with established literature for your specific compound.
-
Route of Administration: Oral administration can lead to different emetic profiles over time compared to subcutaneous or intravenous routes.[6]
-
Animal Stress: Stress can influence gastrointestinal function. Ensure proper handling and acclimatization of the animals before experiments.
-
Control Groups: Ensure that your vehicle control group is not showing any emetic response. If it is, there may be an issue with the vehicle or gavage technique.
Protocol 1: Gastric Retention Assay in Mice (Surrogate for Emesis)
This protocol is adapted from studies demonstrating PDE4 inhibitor-induced gastroparesis.[4][7]
Objective: To quantify the effect of a PDE4 inhibitor on the rate of gastric emptying.
Materials:
-
Test PDE4 inhibitor and vehicle control.
-
Standard rodent chow.
-
Oral gavage needles.
-
Dissection tools.
-
Analytical balance.
Procedure:
-
Animal Model: Use adult mice (e.g., C57BL/6), housed individually.
-
Fasting: Fast the mice for 18-24 hours with free access to water to ensure empty stomachs.
-
Drug Administration: Administer the PDE4 inhibitor or vehicle control via oral gavage (or another desired route) at the appropriate volume based on body weight.
-
Feeding: Immediately after drug administration, provide a pre-weighed amount of standard chow (e.g., 2 grams) to each mouse.
-
Test Period: Allow the mice to eat for a set period (e.g., 30 minutes).[7]
-
Euthanasia & Dissection: At the end of the test period, humanely euthanize the mice. Immediately dissect and carefully remove the stomach, clamping the pyloric and cardiac sphincters to prevent content loss.
-
Measurement: Weigh the full stomach. Open the stomach, remove all contents, and rinse and dry the stomach tissue. Weigh the empty stomach.
-
Calculation:
-
Stomach Content Weight = (Full Stomach Weight) - (Empty Stomach Weight)
-
Compare the stomach content weight between the treated and vehicle groups. A significantly higher weight in the treated group indicates delayed gastric emptying.
-
Protocol 2: Reversal of Anesthesia Assay in Rats (Surrogate for Emesis)
This protocol is based on the established model linking the central emetic mechanism of PDE4 inhibitors to α2-adrenoceptor antagonism.[5][12]
Objective: To measure the effect of a PDE4 inhibitor on the duration of anesthesia induced by an α2-adrenoceptor agonist combination.
Materials:
-
Test PDE4 inhibitor and vehicle control.
-
Xylazine (α2-adrenoceptor agonist).
-
Ketamine (anesthetic).
-
Syringes and needles for injection (e.g., intraperitoneal).
-
Timer.
Procedure:
-
Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).
-
Pre-treatment: Administer the test PDE4 inhibitor or vehicle control at the desired dose and route. Allow for an appropriate pre-treatment time based on the compound's pharmacokinetics (e.g., 30-60 minutes).
-
Anesthesia Induction: Administer a combination of xylazine (e.g., 10 mg/kg, i.p.) and ketamine (e.g., 70 mg/kg, i.p.) to induce anesthesia. Start the timer immediately after injection.
-
Monitoring: Place the animal on its back and monitor for the loss of the righting reflex (the inability of the animal to right itself when placed on its back). The time to the loss of this reflex is the onset of anesthesia.
-
Duration Measurement: Continue to monitor the animal. The duration of anesthesia is defined as the time from the loss of the righting reflex until its spontaneous return.
-
Analysis: Compare the duration of anesthesia between the PDE4 inhibitor-treated group and the vehicle control group. A statistically significant decrease in the duration of anesthesia in the treated group indicates an emetic-like potential.
Quantitative Data Summary
Table 1: Doses of PDE4 Inhibitors Inducing Gastrointestinal Effects in Animal Models
| Compound | Animal Model | Effect | Dose | Route | Citation |
| Rolipram | Mouse | Acute Gastric Retention | 0.04 mg/kg | i.p. | [4][7] |
| Piclamilast | Mouse | Acute Gastric Retention | 0.2 mg/kg | i.p. | [4] |
| Roflumilast | Rat | Diarrhea, Body Weight Loss | 10 mg/kg | Oral (daily) | [9] |
| RS14203 | Ferret | Emesis | ED₅₀ ~0.1 mg/kg | Oral | [6] |
| R-rolipram | Ferret | Emesis | ~1 mg/kg | Oral | [6] |
Table 2: Effects of PDE4 Inhibitors on Xylazine/Ketamine-Induced Anesthesia in Rats
| Compound | Effect on Anesthesia Duration | Dose | Route | Citation |
| R-rolipram | Dose-dependent decrease | 0.1 - 1 mg/kg | s.c. | [5] |
| S-rolipram | Dose-dependent decrease | 1 - 10 mg/kg | s.c. | [5] |
| PMNPQ | Dose-dependent decrease | 1 - 10 mg/kg | s.c. | [5] |
| CT-2450 | No effect | 3 - 30 mg/kg | s.c. | [5] |
| CT-2450 | Decrease | 6 µg | i.c.v. | [5][11] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 15. PDE4 in the human heart – major player or little helper? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.psu.edu [pure.psu.edu]
- 17. PDE4 Phosphodiesterases in Cardiovascular Diseases: Key Pathophysiological Players and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Roflupram
Welcome to the technical support center for Roflupram. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding the improvement of this compound's bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a selective, orally active, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor.[1] Like many novel chemical entities, its efficacy in vivo can be limited by its physicochemical properties, particularly its aqueous solubility. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and, consequently, low and variable bioavailability. While specific bioavailability data for this compound is not extensively published, its classification as a poorly soluble compound suggests that optimizing its formulation is critical for achieving consistent and effective therapeutic concentrations in vivo.
Q2: What are the primary mechanisms by which this compound exerts its effects?
This compound's primary mechanism of action is the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP signaling has been shown to have anti-inflammatory effects.[2][3] Research suggests that this compound can suppress neuroinflammatory responses through the activation of the AMPK/Sirt1 pathway and by inhibiting the NLRP3 inflammasome.[4][5]
Q3: What are the initial steps to consider when encountering low in vivo efficacy with this compound?
If you are observing lower than expected in vivo activity with this compound, it is crucial to first assess the formulation and delivery method. Given its likely low aqueous solubility, simply administering this compound in a standard aqueous vehicle may not be sufficient for adequate absorption. Consider the following:
-
Solubility Assessment: Confirm the solubility of your this compound batch in various pharmaceutically relevant solvents and buffers.
-
Formulation Strategy: Evaluate if your current formulation is optimized for a poorly soluble compound. Basic formulations may lead to drug precipitation in the gastrointestinal tract.
-
Dose and Administration Route: Re-evaluate the dosage and consider if the route of administration is appropriate for your experimental model and therapeutic goals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound | Poor aqueous solubility leading to incomplete dissolution and absorption. | Implement a bioavailability enhancement strategy such as nanoparticle formulation, solid dispersion, or a Self-Emulsifying Drug Delivery System (SEDDS).[6][7][8] |
| Precipitation of this compound in aqueous vehicle upon standing | The compound is supersaturated in the current vehicle. | Increase the concentration of co-solvents or surfactants in the vehicle. Alternatively, prepare a fresh formulation immediately before each administration. For long-term studies, consider a more stable formulation like a solid dispersion or SEDDS. |
| Inconsistent results between experimental animals | Variability in gastrointestinal physiology affecting the dissolution and absorption of a poorly soluble drug. | Utilize a robust formulation that improves solubility and is less dependent on physiological variables. Encapsulating this compound in nanoparticles or formulating it as a SEDDS can lead to more consistent absorption.[6][8] |
| Difficulty dissolving this compound for in vivo studies | This compound has low solubility in common aqueous buffers. | A supplier of this compound suggests several solvent systems for achieving a concentration of ≥ 2.5 mg/mL, including: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline; or 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] Sonication and gentle heating may aid dissolution.[1] |
Strategies to Improve this compound Bioavailability
Improving the oral bioavailability of poorly soluble drugs like this compound often involves advanced formulation techniques. The table below summarizes key strategies.
| Strategy | Principle | Potential Advantages | Considerations |
| Nanoparticle Formulation | Encapsulating the drug in nanoparticles increases the surface area for dissolution and can protect the drug from degradation.[6][9] | Improved solubility and dissolution rate, potential for targeted delivery, and enhanced permeability.[6][9] | Manufacturing complexity, potential for excipient toxicity, and long-term stability challenges. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at a solid state, often in an amorphous form, to enhance dissolution.[7][10] | Significant improvement in dissolution rate and bioavailability, and ease of formulation into solid dosage forms.[7][10] | Potential for the drug to recrystallize over time, which can decrease solubility and bioavailability. |
| Self-Emulsifying Drug Delivery System (SEDDS) | An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[8][11] | Spontaneous formation of an emulsion in the GI tract, presenting the drug in a solubilized form for absorption.[8][11] | Potential for drug precipitation upon dilution, and the high concentration of surfactants may cause GI irritation. |
Experimental Protocols
Below are detailed methodologies for the key bioavailability enhancement strategies.
Nanoparticle Formulation of this compound
Objective: To prepare this compound-loaded polymeric nanoparticles to improve its oral bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Homogenizer
-
Ultrasonicator
-
Centrifuge
Method (Oil-in-Water Emulsion Solvent Evaporation):
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form a primary oil-in-water emulsion.
-
Sonication: Subject the primary emulsion to ultrasonication to reduce the droplet size.
-
Solvent Evaporation: Stir the resulting nanoemulsion at room temperature overnight to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage and reconstitution.
Solid Dispersion of this compound
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Method (Solvent Evaporation):
-
Solution Preparation: Dissolve both this compound and PVP K30 in methanol in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Removal: Evaporate the methanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a liquid SEDDS of this compound for improved oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Method:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Drug Dissolution: Add the required amount of this compound to the mixture.
-
Homogenization: Heat the mixture in a water bath at approximately 40°C and vortex until a clear, homogenous solution is obtained.
-
Characterization: Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water with gentle agitation and observing the formation of a nanoemulsion. The droplet size, polydispersity index, and zeta potential of the resulting emulsion should be characterized.
Visualizations
This compound Signaling Pathway in Neuroinflammation
Caption: this compound inhibits PDE4, increasing cAMP, which activates the AMPK/Sirt1 pathway to suppress neuroinflammation.
Experimental Workflow for In Vivo Evaluation of this compound Formulations
Caption: Workflow for evaluating the in vivo bioavailability of different this compound formulations.
Logical Relationship for Selecting a Bioavailability Enhancement Strategy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Delivery of Novel PDE4B Inhibitor for the Treatment of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 9. Targeting Phosphodiesterase 4 in Gastrointestinal and Liver Diseases: From Isoform-Specific Mechanisms to Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijpcbs.com [ijpcbs.com]
Roflupram Dose-Response Curve Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor. The information is designed to address common challenges encountered during dose-response curve analysis and other related in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn modulate the activity of various cellular processes, including the reduction of inflammatory responses.[1]
Q2: What is a typical IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 26.2 nM for the core catalytic domains of human PDE4.[2] Potency can vary depending on the specific PDE4 subtype, cell type, and assay conditions. For context, the table below shows the IC50 values of the related PDE4 inhibitors, Rolipram and Roflumilast, against different PDE4 subtypes.
Q3: Why is my dose-response curve for this compound not sigmoidal?
A3: A non-sigmoidal dose-response curve can arise from several factors. Common causes include using an inappropriate range of drug concentrations (too narrow or too wide), issues with compound solubility at higher concentrations, or complex biological responses such as biphasic effects where the response changes direction at higher concentrations. It is also crucial to ensure that the assay readout is within the linear range of detection.
Q4: How can I minimize variability between replicate experiments?
A4: To minimize inter-experimental variability, it is essential to maintain consistent cell culture conditions, including cell passage number and seeding density. Ensure accurate and consistent preparation of this compound dilutions and uniform incubation times. The use of appropriate positive and negative controls in every experiment is also critical for data normalization and quality control.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dose-response analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in baseline (no drug) wells | Inconsistent cell seeding; Edge effects in the microplate; Contamination. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, or fill them with media only. Regularly check for and address any cell culture contamination. |
| Incomplete or flat dose-response curve | The concentration range of this compound is too narrow or not centered around the IC50. | Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from 1 pM to 100 µM) to identify the active range. Then, perform a definitive experiment with a narrower range of concentrations (e.g., 8-12 points) spanning the IC50. |
| "U-shaped" or biphasic dose-response curve | Off-target effects at high concentrations; Cellular toxicity at high concentrations. | Carefully examine the cellular morphology at high this compound concentrations for signs of toxicity. Consider using a narrower concentration range focused on the initial inhibitory phase. If the biphasic response is reproducible and not due to toxicity, it may represent a real biological phenomenon requiring further investigation. |
| Low signal-to-background ratio | Insufficient stimulation of cAMP production; Low expression of PDE4 in the chosen cell line. | Optimize the concentration of the stimulating agent (e.g., forskolin) to achieve a robust cAMP signal. Select a cell line known to express high levels of PDE4 or consider using a cell line engineered to overexpress a specific PDE4 subtype. |
| Calculated IC50 values vary significantly between experiments | Inconsistent experimental conditions; Issues with data normalization and analysis. | Standardize all experimental parameters, including cell density, stimulation time, and reagent concentrations. Normalize data to positive and negative controls within each experiment. Ensure the use of a consistent and appropriate non-linear regression model for curve fitting. |
Experimental Protocols
Cell-Based Assay for Measuring this compound-Mediated Inhibition of LPS-Induced TNF-α Release
This protocol describes a method to determine the potency of this compound by measuring its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in RPMI-1640 with 10% FBS to a final concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Compound Addition: Add 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (medium with DMSO) and no-treatment control wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add 50 µL of LPS solution (final concentration of 10 ng/mL) to all wells except the no-treatment controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the this compound concentration against the percentage inhibition of TNF-α release. Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic fit).
Visualizations
Caption: this compound's primary signaling pathway.
References
Interpreting unexpected results in Roflupram studies
Welcome to the technical support center for researchers using Roflupram. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Q1: My in vitro results with this compound are potent, but I'm seeing weaker or no effect in vivo. Why is there a discrepancy?
A1: This is a documented phenomenon with PDE4 inhibitors. Studies have shown that the in vitro activity of PDE4 inhibitors on cell lysates or whole cells is not always a reliable predictor of their potency or effectiveness in vivo.[1][2]
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: this compound's absorption, distribution, metabolism, and excretion (ADME) profile in vivo can significantly differ from the controlled environment of an in vitro assay.
-
Action: Review the literature for established pharmacokinetic data for your animal model. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen and timing for your specific experimental conditions.
-
-
Metabolism: this compound may be rapidly metabolized in vivo, leading to lower than expected concentrations at the target site.
-
Action: Measure this compound levels in plasma and target tissues to correlate with the observed pharmacological effect.
-
-
Cellular Complexity in vivo: The in vivo environment consists of a complex interplay of various cell types and signaling molecules that cannot be fully replicated in vitro.[1]
-
Action: If possible, use more complex in vitro models, such as co-culture systems or organoids, to better mimic the in vivo environment.
-
-
Route of Administration: The method of this compound delivery can impact its bioavailability and efficacy.
-
Action: Ensure the chosen route of administration is appropriate for achieving therapeutic concentrations in the target tissue. Refer to established protocols for this compound administration in your model system.
-
Q2: I'm observing a U-shaped or inverted U-shaped dose-response curve with this compound. What could be the reason for this?
A2: Non-monotonic dose-response curves (U-shaped or inverted U-shaped) can occur with various compounds, including those targeting complex signaling pathways.[3][4] This "biphasic dose effect" can be attributed to several factors.[4]
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: At higher concentrations, this compound might engage with unintended molecular targets (off-targets), leading to effects that counteract its primary mechanism of action.[5]
-
Action: Perform your experiments over a wider range of concentrations to fully characterize the dose-response curve. If a U-shape is confirmed, consider using a more selective PDE4 inhibitor as a control, if available. Computational modeling can sometimes predict potential off-targets.
-
-
Receptor Desensitization or Downregulation: Prolonged or high-concentration exposure to a signaling modulator can lead to compensatory mechanisms in the cell, such as the downregulation of receptors or the activation of negative feedback loops.
-
Action: Vary the incubation time with this compound to see if the U-shaped response is time-dependent.
-
-
Cellular Toxicity: At very high concentrations, this compound may induce cytotoxicity, which can confound the primary endpoint measurement.
-
Action: Perform a cell viability assay in parallel with your primary functional assay to rule out toxicity-induced artifacts.
-
Q3: I suspect this compound is causing a paradoxical pro-inflammatory effect in my experiment. Is this possible?
A3: While PDE4 inhibitors are generally considered anti-inflammatory, the complex nature of inflammatory signaling can sometimes lead to seemingly contradictory or "paradoxical" outcomes.[6][7][8] This is more commonly reported with cytokine-blocking therapies but the principle of disrupting a balanced immune network can apply.[7][8]
Possible Causes and Troubleshooting Steps:
-
Imbalance of Pro- and Anti-inflammatory Signals: The immune system relies on a delicate balance of pro- and anti-inflammatory signals.[9] By broadly suppressing a pro-inflammatory pathway, this compound could inadvertently disrupt a negative feedback loop that keeps another pro-inflammatory pathway in check.
-
Action: Measure a wider panel of cytokines and signaling molecules, including both pro- and anti-inflammatory markers, to get a more complete picture of the inflammatory state.
-
-
Cell-Type Specific Effects: this compound's effect can vary between different immune cell types. For example, it may suppress cytokine production in one cell type while having a different effect on another.
-
Action: If working with mixed cell cultures, try to isolate specific cell populations to pinpoint the source of the unexpected pro-inflammatory signal.
-
-
Experimental Model Context: The specific inflammatory stimulus and the genetic background of the model system can influence the response to PDE4 inhibition.
-
Action: Review the literature to see if similar paradoxical effects have been reported with other PDE4 inhibitors in your specific model system. Consider using a different inflammatory stimulus as a comparator.
-
Q4: My cell viability assay results are inconsistent when using this compound. What could be the problem?
A4: Inconsistent results in cell viability assays can arise from the assay method itself or from unexpected effects of the compound.
Possible Causes and Troubleshooting Steps:
-
Assay Interference: Some compounds can interfere with the reagents used in viability assays. For example, compounds that alter the metabolic activity of cells can give misleading results in tetrazolium-based assays (e.g., MTT, XTT).[10]
-
Impact on Cell Proliferation: this compound, by modulating cAMP levels, could affect cell proliferation rates, which can be misinterpreted as a change in viability depending on the assay used.[13]
-
Action: Use an assay that directly measures cell death (e.g., Annexin V/PI staining) in addition to one that measures metabolic activity or cell number.
-
-
Solubility and Stability: Poor solubility or degradation of this compound in your culture medium can lead to variable effective concentrations.
-
Action: Ensure that this compound is fully dissolved in your stock solution and that the final concentration in the culture medium does not exceed its solubility limit. Prepare fresh dilutions for each experiment.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound? A: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[14] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, primarily leading to anti-inflammatory effects.[6]
Q: Which signaling pathways are known to be modulated by this compound? A: this compound has been shown to modulate several key anti-inflammatory and cellular regulation pathways, including:
-
AMPK/NLRP3 signaling: this compound can reduce inflammation by modulating this pathway, which is involved in inflammasome activation.[14]
-
AMPK/Sirt1 pathway: This pathway is essential for the anti-inflammatory effects of this compound in microglia.[15]
-
Autophagy induction: this compound can suppress inflammasome activation by inducing autophagy.[16]
Q: Are there different isoforms of PDE4, and does this compound show selectivity? A: Yes, there are four main subtypes of PDE4: PDE4A, PDE4B, PDE4C, and PDE4D.[6] These subtypes are expressed differently across various tissues and cell types. While this compound is a selective PDE4 inhibitor, the relative selectivity for each subtype may vary and can contribute to its specific biological effects and side-effect profile.
Q: What are some key experimental parameters to consider when working with this compound? A:
-
Solubility: Ensure proper dissolution of this compound. It is often dissolved in DMSO for in vitro studies.
-
Concentration: Use a range of concentrations to establish a clear dose-response relationship. Be aware of the potential for non-monotonic dose responses.
-
Controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., other known PDE4 inhibitors like Rolipram).
-
Assay Selection: Choose assays that are not susceptible to interference from the compound and that measure the most relevant biological endpoints for your research question.
Data Presentation
Table 1: this compound and Other PDE4 Inhibitors - In Vitro Potency
| Compound | Target | IC50 (nM) | Cell Type/Assay Condition | Reference |
| This compound | Human PDE4 (core catalytic domains) | 26.2 | Enzyme Assay | MedchemExpress |
| Roflumilast | PDE4 | ~0.8 | Enzyme Assay | Various |
| Rolipram | PDE4 | ~100-1000 | Enzyme Assay | Various |
| Apremilast | PDE4 | ~74 | Enzyme Assay | Various |
| Crisaborole | PDE4 | ~490 | Enzyme Assay | Various |
Note: IC50 values can vary depending on the specific assay conditions, PDE4 isoform, and source of the enzyme.
Experimental Protocols
Protocol 1: General Method for Assessing Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Microglia
-
Cell Culture: Plate BV-2 microglial cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the vehicle-treated, LPS-stimulated control group.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-shaped dose-response curves: implications for risk characterization of essential elements and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaching Inflammation Paradoxes—Proinflammatory Cytokine Blockages Induce Inflammatory Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical Reactions to Biologicals in Chronic Inflammatory Systemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic balance of pro- and anti-inflammatory signals controls disease and limits pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assessment: Toward Content-Rich Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Roflupram treatment protocols for different cell lines
Welcome to the Roflupram Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound, a selective phosphodiesterase 4 (PDE4) inhibitor. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes, primarily by activating Protein Kinase A (PKA). This mechanism underlies its potent anti-inflammatory effects, particularly in immune cells like microglia.[1]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been studied in a variety of cell lines, with a primary focus on microglia (such as BV-2 cells and primary microglia) due to its neuroprotective and anti-inflammatory properties.[2][3][4] It has also been investigated in neuronal cell lines like SH-SY5Y and in some cancer cell lines where PDE4 is implicated in proliferation.[5][6][7]
Q3: What are the key signaling pathways modulated by this compound?
This compound influences several key signaling pathways, including:
-
cAMP-PKA Pathway: As a PDE4 inhibitor, its primary action is to increase cAMP, leading to the activation of PKA and downstream signaling cascades.[1][8]
-
AMPK/Sirt1 Pathway: this compound has been shown to activate this pathway, which is involved in cellular energy homeostasis and has anti-inflammatory effects.[2]
-
Autophagy and Inflammasome Suppression: It can induce autophagy in microglial cells, which helps in suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[4]
-
NF-κB Pathway: By increasing cAMP, this compound can interfere with the pro-inflammatory NF-κB signaling pathway.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death/Toxicity | This compound concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range (e.g., 10 nM to 100 µM) and use a cell viability assay (e.g., MTT, AlamarBlue) to determine the IC50. For sensitive primary neurons, lower concentrations (in the nM range) are recommended. |
| No Observable Effect | This compound concentration is too low. | Increase the concentration of this compound. Ensure that the treatment duration is sufficient for the expected biological effect. For some endpoints, a longer incubation time (e.g., 24-48 hours) may be necessary. |
| Cell line does not express sufficient levels of PDE4. | Verify PDE4 expression in your cell line using techniques like Western blotting or qPCR. If PDE4 expression is low, consider using a different cell line known to express higher levels of PDE4. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. Avoid using antibiotics in culture media for electrophysiological studies as they can affect neuronal excitability.[9] |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Unexpected Off-Target Effects | Compensation by other PDE isoforms. | Consider the expression profile of other PDE families in your cell line. If compensation is suspected, using a pan-PDE inhibitor as a positive control might provide insights. |
Experimental Protocols
Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a new cell line, which is crucial for establishing the appropriate working concentration for subsequent experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT or AlamarBlue reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[10]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete culture medium to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the this compound concentration against the percentage of cell viability and fit a sigmoidal curve to determine the IC50 value.[12]
Recommended Starting Concentrations for Different Cell Lines
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. The following table provides suggested starting ranges based on published data for this compound and other PDE4 inhibitors. It is always recommended to perform a dose-response curve for your specific cell line and assay.
| Cell Line Type | Example Cell Lines | Suggested Starting Concentration Range | Typical Treatment Duration |
| Microglia | BV-2, Primary Microglia | 1 µM - 20 µM | 1 - 24 hours |
| Neuronal | SH-SY5Y, Primary Neurons | 100 nM - 10 µM | 24 - 72 hours |
| Prostate Cancer | LNCaP-C4 | 50 nM - 5 µM (based on other PDE4 inhibitors)[5] | 72 hours[5] |
| Lung Cancer | A549 | 5 µM - 10 µM (based on other PDE4 inhibitors)[13] | 48 hours[13] |
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
The diagram below illustrates the primary mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of PDE4 and the subsequent increase in cAMP levels.
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and subsequent inhibition of NF-κB signaling.
Experimental Workflow for Assessing this compound's Efficacy
This workflow provides a general outline for investigating the effects of this compound in a cell-based experiment.
Caption: A generalized workflow for studying the effects of this compound, from initial cell culture to final data analysis.
Logical Relationship for Troubleshooting High Cell Toxicity
This diagram illustrates the decision-making process when encountering high cell death during this compound treatment.
Caption: A troubleshooting flowchart for addressing issues of high cytotoxicity in this compound experiments.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4D Inhibitors Limit Prostate Cancer Growth Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Subtypes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth [insight.jci.org]
- 8. mdpi.com [mdpi.com]
- 9. Antibiotic Supplements Affect Electrophysiological Properties and Excitability of Rat Hippocampal Pyramidal Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioRender App [app.biorender.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]
Validation & Comparative
Roflupram vs. Rolipram: A Comparative Guide to PDE4 Inhibition
In the landscape of pharmacological research, particularly concerning inflammatory and neurological disorders, the inhibition of phosphodiesterase 4 (PDE4) has emerged as a significant therapeutic strategy. PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), plays a crucial role in regulating intracellular signaling pathways. By inhibiting PDE4, compounds can elevate cAMP levels, leading to a cascade of anti-inflammatory and cognitive-enhancing effects.
This guide provides a detailed, data-driven comparison of two prominent PDE4 inhibitors: Roflupram and the archetypal research tool, Rolipram. We will delve into their inhibitory potencies against various PDE4 subtypes, the experimental methodologies used to determine these activities, and the underlying signaling pathways they modulate.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and Rolipram against different human PDE4 subtypes. Lower IC50 values indicate higher potency.
| Inhibitor | PDE4 Subtype | IC50 (nM) | Source(s) |
| This compound | Core Catalytic Domain | 26.2 | [1] |
| General PDE4 | 0.8 | [2] | |
| PDE4B | 0.84 - 8.4 | [2][3] | |
| PDE4D | 0.68 - 6.8 | [2][3] | |
| Rolipram | PDE4A | ~3 | [4][5][6][7] |
| PDE4B | ~130 | [4][5][6][7] | |
| PDE4D | ~240 | [4][5][6][7] | |
| Cytosolic PDE4 (human monocytes) | ~313 | [8] |
Based on the available data, this compound generally exhibits a higher potency across the tested PDE4 subtypes compared to Rolipram. Notably, this compound demonstrates sub-nanomolar to low nanomolar inhibitory activity, whereas Rolipram's potency varies more significantly between subtypes, showing a particular preference for PDE4A.[2][5][6][7] One study also indicated that this compound is approximately 10-fold more potent than Rolipram in a cell-based assay measuring fibroblast-mediated collagen gel contraction.[9]
Signaling Pathway of PDE4 Inhibition
The mechanism of action for both this compound and Rolipram involves the modulation of the cAMP signaling pathway. By inhibiting PDE4, these molecules prevent the breakdown of cAMP to AMP. The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[10] Activated PKA can then phosphorylate various downstream targets, including the cAMP-response element-binding protein (CREB), which in turn regulates the transcription of genes involved in inflammation, memory, and other cellular processes.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rolipram | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-{beta}1-stimulated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Roflupram and Roflumilast
In the landscape of neurodegenerative disease research, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class. By modulating intracellular cyclic adenosine monophosphate (cAMP) levels, these agents can influence a cascade of signaling pathways crucial for neuronal survival, plasticity, and inflammatory responses. This guide provides a detailed comparison of the neuroprotective effects of two prominent PDE4 inhibitors, Roflupram and Roflumilast, with a focus on their performance in preclinical models of neurodegenerative diseases, supported by experimental data.
Mechanism of Action: A Shared Target, Divergent Pathways
Both this compound and Roflumilast exert their primary effect by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels activates downstream signaling cascades, most notably involving Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). However, the specific neuroprotective pathways emphasized in the literature for each compound show some divergence.
Roflumilast is frequently associated with the canonical cAMP/PKA/CREB/BDNF signaling pathway .[1][2][3] Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[4]
This compound , while also acting through cAMP elevation, has been shown to exert neuroprotective effects through the CREB/PGC-1α signaling pathway in models of Parkinson's disease.[5][6] Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and antioxidant defense, suggesting a mechanism of neuroprotection centered on mitochondrial health. Additionally, this compound has been shown to activate the AMPK/Sirt1 pathway , which is involved in cellular energy homeostasis and stress resistance.[7]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, illustrating the neuroprotective efficacy of this compound and Roflumilast in different disease models. It is important to note that these data are collated from separate studies and are not from direct head-to-head comparisons.
Table 1: Neuroprotective Effects of this compound in a Parkinson's Disease Model
| Parameter | Model | Treatment | Result | Reference |
| Motor Function (Rotarod Test) | MPTP-induced mice | This compound | Significant improvement in motor performance | [5] |
| Dopaminergic Neuron Survival (TH+ cells) | MPTP-induced mice | This compound | Prevention of dopaminergic neuron loss in the substantia nigra and striatum | [5] |
| α-synuclein Level | Rotenone-treated SH-SY5Y cells | This compound (10 μM) | Significant reduction in α-synuclein levels | [8] |
| Apoptosis | Rotenone-treated SH-SY5Y cells | This compound (10 μM) | Significant attenuation of cell apoptosis | [8] |
Table 2: Neuroprotective Effects of Roflumilast in an Alzheimer's Disease Model
| Parameter | Model | Treatment | Result | Reference |
| Cognitive Function (Novel Object Recognition) | APP/PS1 mice | Roflumilast (0.4 mg/kg) | Restoration of performance to wild-type levels | [1] |
| Cognitive Function (Morris Water Maze) | APP/PS1 mice | Roflumilast (0.4 mg/kg) | Restoration of performance to wild-type levels | [1] |
| cAMP Levels | APP/PS1 mice | Roflumilast (5 or 10 mg/kg) | Reversal of decreased cAMP levels in the hippocampus and cerebral cortex | [2] |
| pCREB/CREB Ratio | APP/PS1 mice | Roflumilast (5 or 10 mg/kg) | Reversal of decreased pCREB/CREB ratio in the hippocampus and cerebral cortex | [2] |
| BDNF Levels | APP/PS1 mice | Roflumilast (5 or 10 mg/kg) | Reversal of decreased BDNF levels in the hippocampus and cerebral cortex | [2] |
Table 3: Neuroprotective Effects of Roflumilast in a Stroke Model
| Parameter | Model | Treatment | Result | Reference |
| Neurological Deficit Score | Rat Subarachnoid Hemorrhage (SAH) | Roflumilast (3 mg/kg) | Significant reduction in neurological deficit score | [9] |
| Neuronal Apoptosis (Active Caspase-3+ cells) | Rat SAH | Roflumilast (3 mg/kg) | Significant reduction in apoptotic neurons in the cortex | [9] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Rat SAH | Roflumilast (3 mg/kg) | Significant reduction in pro-inflammatory cytokine levels in the cortex and serum | [9] |
| Nissl Body Density | Juvenile Rat Cerebral Ischemia/Reperfusion | Roflumilast (1 mg/kg) | Increased Nissl body density, indicating reduced cellular damage | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the neuroprotective effects of this compound and Roflumilast.
Caption: Roflumilast's neuroprotective signaling pathway.
Caption: this compound's neuroprotective signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
This compound in a Parkinson's Disease Model[5][8]
-
In Vivo Model: Male C57BL/6 mice are used. Parkinsonism is induced by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Drug Administration: this compound is administered to mice, typically via i.p. injection, at varying doses.
-
Behavioral Assessment: Motor function is evaluated using the rotarod test, which measures the time a mouse can remain on a rotating rod.
-
Histological Analysis: After the treatment period, mice are sacrificed, and their brains are processed for immunohistochemistry. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum is quantified to assess dopaminergic neuron survival.
-
In Vitro Model: Human neuroblastoma SH-SY5Y cells are treated with rotenone to induce mitochondrial dysfunction and oxidative stress, mimicking aspects of Parkinson's pathology.
-
Cell Viability and Apoptosis Assays: Cell viability is measured using the MTT assay. Apoptosis is assessed by flow cytometry using Annexin V/PI staining.
-
Western Blotting: Protein levels of key markers, such as α-synuclein, are quantified by Western blotting.
Roflumilast in an Alzheimer's Disease Model[1][2]
-
Animal Model: APPswe/PS1dE9 (APP/PS1) transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits, are used. Age-matched wild-type littermates serve as controls.
-
Drug Administration: Roflumilast is administered orally via gavage at specified doses for a defined period (e.g., 30 days).
-
Behavioral Testing:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. Mice are habituated to an arena with two identical objects. Later, one object is replaced with a novel one, and the time spent exploring the novel versus the familiar object is measured.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are recorded.
-
-
Biochemical Analysis:
-
ELISA: Levels of cAMP in brain tissue homogenates (hippocampus and cerebral cortex) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blotting: The expression levels of total CREB, phosphorylated CREB (pCREB), and BDNF in brain tissues are determined by Western blotting.
-
Roflumilast in a Stroke Model[9][10]
-
Animal Model:
-
Subarachnoid Hemorrhage (SAH): Male Sprague-Dawley rats are used. SAH is induced by injecting autologous blood into the prechiasmatic cistern.
-
Cerebral Ischemia/Reperfusion: Juvenile rats undergo carotid artery ligation to induce cerebral ischemia, followed by reperfusion.
-
-
Drug Administration: Roflumilast is administered subcutaneously or intraperitoneally at specified doses and time points relative to the injury.
-
Neurological Assessment: A battery of behavioral tests is used to score neurological deficits.
-
Histopathological Analysis:
-
Nissl Staining: Brain sections are stained with cresyl violet to visualize Nissl bodies in neurons. A decrease in Nissl bodies indicates neuronal damage.
-
Immunofluorescence: Brain sections are stained with antibodies against markers of apoptosis (e.g., active caspase-3) and neurons (e.g., NeuN) to quantify neuronal death.
-
-
Inflammatory Marker Analysis: Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in brain tissue and serum are measured using ELISA or immunofluorescence.
Conclusion
Both this compound and Roflumilast demonstrate significant neuroprotective potential in a range of preclinical models of neurodegenerative diseases. Their shared mechanism of PDE4 inhibition leads to an increase in cAMP, a crucial second messenger for neuronal function. While Roflumilast's neuroprotective effects are often attributed to the activation of the pro-survival cAMP/CREB/BDNF pathway, this compound appears to also engage pathways related to mitochondrial health and cellular stress resistance, such as the CREB/PGC-1α and AMPK/Sirt1 pathways.
The quantitative data presented herein, though not from direct comparative studies, highlight the efficacy of both compounds in improving behavioral outcomes, reducing neuronal loss, and modulating key molecular markers of neurodegeneration and neuroinflammation. Further head-to-head comparative studies are warranted to delineate the relative potencies and specific therapeutic advantages of each compound for different neurodegenerative conditions. The detailed experimental protocols provided should aid researchers in designing future studies to build upon these promising findings.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts neuroprotection via activation of CREB/PGC‐1α signalling in experimental models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts neuroprotection via activation of CREB/PGC-1α signalling in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against rotenone-induced neurotoxicity and facilitates α-synuclein degradation in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roflumilast Reduces Cerebral Inflammation in a Rat Model of Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of roflumilast under cerebral ischaemia/reperfusion injury in juvenile rats through NLRP-mediated inflammatory response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Roflupram's Mechanism: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Roflupram, a selective phosphodiesterase 4 (PDE4) inhibitor, with the phenotypes of genetic knockout models of its target enzymes. By examining the parallels between chemical inhibition and genetic ablation, we can achieve a higher degree of confidence in this compound's mechanism of action and its therapeutic potential in neuroinflammatory and cognitive disorders.
This compound's Core Mechanism: Targeting PDE4 to Boost cAMP Signaling
This compound is a brain-penetrant, selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, a key second messenger that modulates a multitude of cellular processes, including inflammation and neuronal plasticity.[2] The therapeutic effects of this compound in preclinical models of neuroinflammation and cognitive deficits are attributed to its ability to enhance cAMP-mediated signaling pathways.[1][3]
The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes are differentially expressed throughout the body, including in various brain regions and immune cells.[4] This differential expression provides an opportunity to dissect the specific roles of each subtype in the overall effects of pan-PDE4 inhibitors like this compound. Genetic knockout models, where specific PDE4 subtypes are deleted, serve as an invaluable tool for this purpose.
Genetic Validation: Comparing this compound's Effects to PDE4 Knockout Phenotypes
The most definitive method for validating a drug's target is to compare its pharmacological effects with the genetic removal of that target.[5] Studies utilizing mice with specific deletions of PDE4 subtypes have provided compelling evidence for the isoform-specific mechanisms underlying the effects of PDE4 inhibitors.
Anti-Neuroinflammatory Effects: The Role of PDE4B
A significant body of evidence points to PDE4B as the primary mediator of the anti-inflammatory effects of PDE4 inhibitors. This compound has been shown to suppress inflammatory responses in microglial cells, the primary immune cells of the brain.[6] Specifically, this compound inhibits the activation of the NLRP3 inflammasome and reduces the production of pro-inflammatory cytokines.[6][7]
Genetic studies strongly support this mechanism. Knocking down the expression of PDE4B in primary microglial cells leads to a decreased activation of the inflammasome, mirroring the effects of this compound.[6] Furthermore, mice deficient in PDE4B show reduced production of the pro-inflammatory cytokine TNFα in response to inflammatory stimuli.[8] This convergence of pharmacological and genetic evidence provides a robust validation of PDE4B as the key target for this compound's anti-neuroinflammatory actions.
Table 1: Comparison of Anti-Inflammatory Effects of this compound and PDE4B Knockout
| Feature | This compound (in vitro/in vivo) | PDE4B Knockout/Knockdown | Supporting Evidence |
| Inflammasome Activation | Decreased | Decreased | [6] |
| Pro-inflammatory Cytokine Production (e.g., TNFα, IL-1β) | Decreased | Decreased | [3][6][7][8] |
| Microglial Activation | Suppressed | Reduced | [9] |
Pro-Cognitive Effects: The Contribution of PDE4D
PDE4 inhibitors, including the prototypical compound rolipram, are known to have cognitive-enhancing properties.[2][10] These effects are largely attributed to the enhancement of cAMP signaling in the hippocampus, a brain region critical for learning and memory.
Studies using PDE4D knockout mice have been instrumental in pinpointing this isoform's role in cognition. Mice lacking PDE4D exhibit enhanced memory in various behavioral tasks, an effect that is mimicked by treatment with the PDE4 inhibitor rolipram in wild-type mice.[2] Furthermore, both PDE4D deficiency and rolipram treatment lead to increased hippocampal neurogenesis and phosphorylation of the cAMP response element-binding protein (pCREB), a key transcription factor involved in synaptic plasticity and memory formation.[2]
Table 2: Comparison of Pro-Cognitive Effects of PDE4 Inhibitors and PDE4D Knockout
| Feature | PDE4 Inhibitors (e.g., Rolipram) | PDE4D Knockout | Supporting Evidence |
| Memory Enhancement | Improved | Improved | [2] |
| Hippocampal Neurogenesis | Increased | Increased | [2] |
| Hippocampal pCREB Levels | Increased | Increased | [2] |
Signaling Pathways and Experimental Workflows
The convergence of pharmacological and genetic approaches on key signaling pathways further solidifies the understanding of this compound's mechanism.
Key Signaling Pathway: cAMP/PKA/CREB
The canonical pathway activated by PDE4 inhibition involves the accumulation of cAMP, which leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the CREB transcription factor, leading to the expression of genes involved in neuronal survival, synaptic plasticity, and memory.
This compound inhibits PDE4, leading to increased cAMP, PKA activation, and CREB-mediated gene expression.
Experimental Workflow: Validating Mechanism with Knockout Models
A typical experimental workflow to validate the mechanism of a PDE4 inhibitor like this compound using knockout mice would involve parallel experiments on wild-type, PDE4B knockout, and PDE4D knockout animals.
References
- 1. Phosphodiesterases 4B and 4D Differentially Regulate cAMP Signaling in Calcium Handling Microdomains of Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4D Knock-Out and RNA Interference-Mediated Knock-Down Enhance Memory and Increase Hippocampal Neurogenesis via Increased cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 4D (PDE4D) regulates baseline sarcoplasmic reticulum Ca2+ release and cardiac contractility, independently of L-type Ca2+current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE4B as a microglia target to reduce neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Roflupram in the Spotlight: A Comparative Analysis of Anti-Inflammatory Action in Microglia
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of roflupram's anti-inflammatory performance in microglia against other notable compounds. Supported by experimental data, this document delves into quantitative comparisons, detailed methodologies, and the underlying signaling pathways.
Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammation. Their activation is a hallmark of many neurological disorders, making them a key target for therapeutic intervention. This guide focuses on this compound, a phosphodiesterase 4 (PDE4) inhibitor, and compares its anti-inflammatory properties with other compounds known to modulate microglial activity.
Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and other relevant anti-inflammatory compounds in suppressing key inflammatory markers in microglial cell models. Direct head-to-head comparative studies for all compounds under identical conditions are limited; therefore, data from various studies with similar experimental setups are presented.
Table 1: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion
| Compound | Cell Type | Stimulant | Concentration for Max Inhibition | % Inhibition (at max dose) | IC50 | Reference |
| This compound | BV-2 microglia | LPS | 10 µM | Not specified | Not specified | [1] |
| Roflumilast * | BV-2 microglia | LPS | Not specified | Dose-dependent decrease | 12.2 nM | Not available |
| Rolipram | Rat primary microglia | LPS | 10 µM | ~60% | Not specified | Not available |
| Ibudilast | Murine microglia | LPS | 100 µM | Significant suppression | Not specified | Not available |
*Roflumilast is a structurally similar and well-studied PDE4 inhibitor, often used as a benchmark for this compound.
Table 2: Inhibition of Interleukin-6 (IL-6) Secretion
| Compound | Cell Type | Stimulant | Concentration for Max Inhibition | % Inhibition (at max dose) | IC50 | Reference |
| This compound | BV-2 microglia | LPS | 10 µM | Significant suppression | Not specified | [1] |
| Rolipram | PTSD mouse model (in vivo) | SPS&FS | 1 mg/kg/d | Significant reduction | Not applicable | [2] |
| Ibudilast | Human microglia | HIV-1 Tat | 10 µM | ~50% | Not specified | [3] |
Table 3: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Type | Stimulant | Concentration for Max Inhibition | % Inhibition (at max dose) | IC50 | Reference |
| Roflumilast * | BV-2 microglia | LPS | Not specified | Dose-dependent decrease | 311.5 nM | Not available |
| Rolipram | Rat primary microglia | LPS | 10 µM | ~80% | Not specified | Not available |
| Ibudilast | Activated microglia | LPS | Dose-dependent | Significant suppression | Not specified | [4] |
*Roflumilast is a structurally similar and well-studied PDE4 inhibitor, often used as a benchmark for this compound.
Mechanisms of Action and Signaling Pathways
This compound and other PDE4 inhibitors primarily exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can suppress the activity of pro-inflammatory transcription factors like NF-κB.
Beyond this core mechanism, research has elucidated other pathways modulated by these compounds in microglia.
This compound's Multi-Faceted Approach
This compound has been shown to inhibit neuroinflammatory responses through at least two other significant pathways:
-
AMPK/Sirt1 Pathway Activation: this compound can induce the phosphorylation of AMP-activated protein kinase (AMPK) and increase the expression of Sirtuin 1 (Sirt1).[1] This pathway is known to have anti-inflammatory effects.
-
Suppression of NLRP3 Inflammasome via Autophagy: this compound can enhance autophagy in microglia, which leads to the suppression of the NLRP3 inflammasome activation and subsequent reduction in the release of mature IL-1β.[5][6]
Caption: this compound's multifaceted anti-inflammatory mechanisms in microglia.
Comparative Mechanisms of Rolipram and Ibudilast
-
Rolipram: As a fellow PDE4 inhibitor, rolipram shares the primary cAMP/PKA/CREB signaling pathway with this compound.[2] Studies have also indicated its ability to modulate the AMPK/SIRT1 pathway, suggesting a similar mechanistic profile to this compound.[7]
-
Ibudilast: This compound has a broader mechanism of action. While it does inhibit PDE4, it also targets other PDE subtypes (PDE3, 10, and 11).[8] Furthermore, ibudilast is known to be a Toll-like receptor 4 (TLR4) antagonist, directly interfering with a key receptor that recognizes inflammatory stimuli like lipopolysaccharide (LPS).[9] This dual action on both intracellular signaling and upstream receptor activation distinguishes it from more selective PDE4 inhibitors.
Caption: A simplified comparison of the signaling pathways targeted by this compound/Rolipram and Ibudilast.
Experimental Protocols
The following are generalized experimental protocols for assessing the anti-inflammatory effects of compounds in microglia, based on methodologies cited in the referenced literature.
In Vitro Microglial Activation and Cytokine Measurement
1. Cell Culture:
-
Cell Line: BV-2 murine microglial cells are commonly used. For primary cultures, microglia are typically isolated from the cortices of neonatal rats or mice.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Inflammatory Stimulation:
-
Stimulant: Lipopolysaccharide (LPS) from E. coli is the most common stimulus to induce an inflammatory response.
-
Procedure: Microglia are seeded in multi-well plates. After adherence, the culture medium is replaced with fresh medium containing the desired concentrations of the test compounds (e.g., this compound, rolipram, ibudilast) for a pre-incubation period (typically 1-2 hours). Subsequently, LPS (e.g., 100 ng/mL to 1 µg/mL) is added to the wells to stimulate inflammation. Control wells receive either the vehicle or no treatment.
3. Measurement of Inflammatory Markers:
-
Cytokine Quantification (TNF-α, IL-6, IL-1β): After a specific incubation period with LPS (e.g., 6, 12, or 24 hours), the cell culture supernatant is collected. The concentrations of secreted cytokines are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Western Blotting: To analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB, p-CREB, Iba1), cells are lysed after treatment. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
References
- 1. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiesterase-4 by rolipram alleviates anxiety-like behavior in mice with PTSD by modulating neuroinflammation and synaptic plasticity via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibudilast, a Pharmacologic Phosphodiesterase Inhibitor, Prevents Human Immunodeficiency Virus-1 Tat-Mediated Activation of Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Phosphodiesterase 4 Inhibitior, Suppresses Inflammasome Activation through Autophagy in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Roflupram's Therapeutic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Roflupram with other phosphodiesterase 4 (PDE4) inhibitors, supported by experimental data from published findings. The information is intended to facilitate the replication and further investigation of this compound's therapeutic potential in various disease models.
This compound, a selective PDE4 inhibitor, has demonstrated significant therapeutic promise in preclinical studies, primarily through its potent anti-inflammatory effects. Its mechanism of action centers on the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound modulates various signaling pathways, leading to the suppression of pro-inflammatory mediators. This guide synthesizes key findings on this compound and compares its performance with the well-established PDE4 inhibitors, Rolipram and Roflumilast.
Comparative Efficacy of PDE4 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and in vivo efficacy of this compound, Rolipram, and Roflumilast from various studies. It is important to note that direct head-to-head comparisons of all three compounds in the same experimental model are limited in the current literature. The data presented here are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: In Vitro Inhibitory Activity of PDE4 Inhibitors
| Compound | Target | IC50 | Source |
| This compound | Human PDE4 (core catalytic domains) | 26.2 nM | [1] |
| Roflumilast | PDE4 | 0.8 nM | [2] |
| PDE4B | 0.84 nM | [3] | |
| PDE4D | 0.68 nM | [3] | |
| Rolipram | - | Roflumilast is ~10-fold more potent | [1][4] |
| Piclamilast | PDE4B | 41 pM | [3] |
| PDE4D | 21 pM | [3] |
Table 2: Comparative In Vivo Efficacy in Airway Inflammation Models
| Compound | Endpoint | ED50 | Relative Potency (vs. Roflumilast) | Source |
| Roflumilast | Allergen-induced early airway reactions | 1.5 µmol/kg | 1 | [5] |
| LPS-induced circulating TNF-α | 0.3 µmol/kg | 1 | [5] | |
| Rolipram | Allergen-induced early airway reactions | 32.5 µmol/kg | ~0.05 | [5] |
| LPS-induced circulating TNF-α | 2.5 µmol/kg | ~0.12 | [5] | |
| Piclamilast | Allergen-induced early airway reactions | 8.3 µmol/kg | ~0.18 | [5] |
| LPS-induced circulating TNF-α | 2.4 µmol/kg | ~0.13 | [5] | |
| Cilomilast | Allergen-induced early airway reactions | 52.2 µmol/kg | ~0.03 | [5] |
| LPS-induced circulating TNF-α | 93 µmol/kg | ~0.003 | [5] |
Table 3: Efficacy in a Mouse Model of Spinal Cord Injury
| Treatment | Functional Recovery (BMS score) | Source |
| Vehicle | Baseline | [6][7] |
| Roflumilast (3 mg/kg) | Significantly improved | [6][7] |
| Gebr32a (PDE4D inhibitor, 0.3 mg/kg) | Significantly improved, similar to Roflumilast | [6][7] |
| A33 (PDE4B inhibitor, 3 mg/kg) | No significant effect | [6][7] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and other PDE4 inhibitors are mediated by their ability to increase intracellular cAMP levels, which in turn modulates downstream signaling pathways involved in inflammation and neuronal function.
Experimental investigations into the therapeutic potential of this compound often involve in vitro and in vivo models of inflammation and neurodegeneration. A common workflow for evaluating its efficacy is outlined below.
References
- 1. PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-{beta}1-stimulated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 4 Inhibitor this compound Suppresses Inflammatory Responses Using Reducing Inflammasome in Microglia After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel phosphodiesterase 4 inhibitor, inhibits lipopolysaccharide-induced neuroinflammatory responses through activation of the AMPK/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Roflupram: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Roflupram, a selective PDE4 inhibitor, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound presents specific hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should be performed in a well-ventilated area to avoid inhalation of dust or aerosols[1].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 314.32 g/mol | [1] |
| CAS Number | 1093412-18-0 | [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocol for this compound Disposal:
-
Containment: Ensure all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials, is collected in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Spill Management: In the event of a spill, try to prevent further leakage[1]. Absorb solutions with an inert, finely-powdered liquid-binding material like diatomite[1]. Decontaminate surfaces by scrubbing with alcohol[1]. All cleanup materials must be disposed of as hazardous waste.
-
Waste Collection: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal[1].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Safeguarding Research: A Comprehensive Guide to Handling Roflupram
Essential protocols for the safe handling, storage, and disposal of Roflupram are critical for protecting researchers and ensuring laboratory safety. This guide provides detailed, step-by-step procedures for managing this potent phosphodiesterase 4 (PDE4) inhibitor, from initial receipt to final waste disposal. Adherence to these guidelines is paramount for minimizing exposure risk and maintaining a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is necessary when working with this compound. The following table summarizes the essential equipment and controls to be implemented.
| Control Type | Equipment/Practice | Specifications & Use |
| Engineering Controls | Chemical Fume Hood | All handling of this compound powder and solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. |
| Ventilated Enclosure | For weighing and aliquoting of powder, a ventilated balance enclosure or powder containment hood is recommended to control airborne particulates. | |
| Personal Protective Equipment (PPE) | Respiratory Protection | A NIOSH-approved respirator with P100 cartridges should be worn when handling the powder form of this compound. For handling solutions, a respirator may be required based on a risk assessment of the procedure and potential for aerosolization. |
| Eye Protection | Chemical splash goggles are mandatory to protect against accidental splashes of solutions. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | |
| Hand Protection | Nitrile gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions. Gloves should be changed immediately if contaminated. | |
| Body Protection | A disposable, fluid-resistant lab coat or gown should be worn over personal clothing. For procedures with a higher risk of contamination, a full-body disposable suit (e.g., Tyvek) is advised.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound within a laboratory setting. The following diagram and procedural steps outline the complete lifecycle of the compound.
Caption: Workflow for the safe handling of this compound.
Step 1: Receiving and Storage
-
Verification: Upon receipt, verify the container is intact and properly labeled.
-
Logging: Log the compound into the chemical inventory system.
-
Storage: Store this compound in a clearly labeled, sealed container in a secure, designated freezer at -20°C for the powder form or -80°C for solutions, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
Step 2: Weighing and Solution Preparation
-
Preparation: Before handling, ensure the chemical fume hood or ventilated enclosure is functioning correctly. Don all required PPE.
-
Weighing: Weigh the required amount of this compound powder within a ventilated balance enclosure to minimize dust inhalation. Use dedicated, labeled spatulas and weigh boats.
-
Dissolving: Transfer the weighed powder to a suitable container within a chemical fume hood. Add the solvent slowly to avoid splashing. Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
Step 3: Experimental Use
-
Controlled Environment: All procedures involving this compound should be conducted within a chemical fume hood.
-
Careful Handling: Use caution to avoid splashes and aerosol generation.
-
Designated Equipment: Use dedicated labware and equipment for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
Spill and Decontamination Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Small Spills (inside a fume hood):
-
Alert: Alert others in the immediate area.
-
Contain: Use an absorbent material, such as a chemical spill pillow or pads, to contain the spill. Do not use materials that could react with the solvent.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.
-
Decontaminate: Decontaminate the area with a suitable cleaning agent, followed by a rinse with water. The choice of decontaminant should be compatible with the solvent used.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate: Evacuate the immediate area and alert others.
-
Isolate: Close the doors to the affected area to prevent the spread of contaminants.
-
Notify: Contact the laboratory supervisor and the institution's environmental health and safety (EHS) department immediately.
-
Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency response personnel.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware, PPE, and spill cleanup materials, must be segregated into a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the solvent(s) used, and the approximate concentration.
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
